Pemafibrate-d4
Description
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Properties
Molecular Formula |
C28H30N2O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-[4-(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate |
InChI |
InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1/i2D3/hD |
InChI Key |
ZHKNLJLMDFQVHJ-LCXWGWGVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)OCCCN(CC2=CC(=CC=C2)O[C@H](CC)C(=O)O[2H])C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Foundational & Exploratory
Pemafibrate-d4: A Technical Overview for Researchers
An in-depth guide to the structure, properties, and application of the deuterated internal standard, Pemafibrate-d4.
Introduction to this compound
This compound is the deuterated form of Pemafibrate, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator.[1][2] Pemafibrate itself is utilized in the treatment of hyperlipidemia by regulating the expression of genes involved in lipid metabolism.[1][3] this compound is synthesized by incorporating four deuterium atoms into the Pemafibrate structure. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly in methods utilizing mass spectrometry.[2] The near-identical physicochemical properties to the parent compound, combined with a distinct mass, allow for precise correction of analyte loss during sample preparation and variations in instrument response.
Chemical Structure and Properties
The chemical structure of Pemafibrate is characterized by a Y-shaped configuration, which contributes to its high affinity and selectivity for the PPARα ligand-binding domain. The IUPAC name for Pemafibrate is (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid.
In this compound, four hydrogen atoms are replaced by deuterium atoms. Based on its IUPAC name, deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-[4-(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate, the labeling consists of three deuterium atoms on the methoxy group and one on the butanoate group.
Image of Pemafibrate Structure:
(A visual representation of the Pemafibrate chemical structure would be placed here in a full whitepaper. For this format, refer to the structural details provided.)
Data Presentation: Quantitative Properties
The table below summarizes and compares the key quantitative data for both Pemafibrate and its deuterated analog, this compound.
| Property | Pemafibrate | This compound |
| Molecular Formula | C₂₈H₃₀N₂O₆ | C₂₈H₂₆D₄N₂O₆ |
| Molecular Weight | ~490.55 g/mol | ~494.57 g/mol |
| Monoisotopic Mass | 490.210387 Da | 494.235494 Da |
| CAS Number | 848259-27-8 | 2924193-31-5 |
Experimental Protocols: Application in Bioanalysis
This compound is crucial for the accurate quantification of Pemafibrate in biological matrices, such as plasma, using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An established LC-MS/MS method allows for the sensitive determination of Pemafibrate concentrations, which is essential for pharmacokinetic studies.
While some studies may utilize other deuterated variants like Pemafibrate-d11, the protocol for using this compound as an internal standard would follow the same principles.
Example Protocol: Quantification of Pemafibrate in Rat Plasma via LC-MS/MS
This protocol is adapted from a validated method for low-level determination of Pemafibrate.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To a 50 µL plasma sample, add a known concentration of this compound solution (as the internal standard).
-
Add a protein precipitation agent (e.g., acetonitrile) to denature and precipitate plasma proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., X-Bridge C18, 150 × 4.6 mm, 3.5 μm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for separation, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pemafibrate: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound (IS): Monitor the transition from its unique precursor ion (m/z, approximately +4 Da compared to Pemafibrate) to its corresponding product ion.
-
-
Data Analysis: The concentration of Pemafibrate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a calibration curve.
-
Visualization of Isotopic Labeling
The following diagram illustrates the structural relationship between Pemafibrate and this compound, highlighting the isotopic labeling.
Caption: Relationship between Pemafibrate and its deuterated form, this compound.
References
Physical and chemical properties of Pemafibrate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical and chemical properties of Pemafibrate-d4, a deuterated analog of the selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, Pemafibrate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolism studies.
Core Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information for the deuterated compound and provides data for the non-deuterated form, Pemafibrate, for comparative reference.
| Property | This compound | Pemafibrate |
| Molecular Formula | C₂₈H₂₆D₄N₂O₆[1] | C₂₈H₃₀N₂O₆[2][3] |
| Molecular Weight | 494.57 g/mol [1][4] | 490.55 g/mol |
| CAS Number | 2924193-31-5 | 848259-27-8 |
| Appearance | Crystalline solid | Crystalline solid |
| Melting Point | Not available | Form I: 97.5 °C, Form II: 96.6 °C |
| Solubility | Not available | Poor solubility in water (0.410 mg/mL at 25 °C). Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). |
| UV/Vis. (λmax) | Not available | 251, 283 nm |
Mechanism of Action: PPARα Activation
Pemafibrate is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The deuteration in this compound is primarily for its use as an internal standard in pharmacokinetic studies and is not expected to alter the fundamental mechanism of action.
The signaling pathway of Pemafibrate involves the following key steps:
-
Binding to PPARα : Pemafibrate binds to and activates PPARα.
-
Heterodimerization : The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding : This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Gene Transcription : This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid oxidation and lipoprotein assembly.
Experimental Protocols
Detailed experimental protocols for the full characterization of this compound are not publicly available. However, standard methodologies for the analysis of small organic molecules can be readily applied.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation : A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : A calibrated melting point apparatus is used.
-
Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation : The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.
Solubility Assessment
Determining the solubility of a drug candidate in various media is crucial for predicting its absorption and bioavailability.
Methodology (Shake-Flask Method):
-
Solvent Selection : A range of solvents are chosen, including aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8) and organic solvents (e.g., ethanol, DMSO).
-
Equilibration : An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Separation : The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification : The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for confirming the structure and isotopic labeling of this compound.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation : A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Analysis : The chemical shifts, integration values, and coupling patterns are analyzed to confirm the molecular structure. The absence or reduced intensity of signals corresponding to the deuterated positions confirms the isotopic labeling.
Mass Spectrometry:
-
Sample Introduction : A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization : An appropriate ionization technique is used, such as Electrospray Ionization (ESI).
-
Mass Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured. The observed molecular weight should correspond to the calculated molecular weight of this compound, confirming the incorporation of four deuterium atoms.
References
Synthesis and Isotopic Labeling of Pemafibrate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Pemafibrate-d4. The information presented herein is intended for a scientific audience and details the experimental protocols, quantitative data, and relevant biological pathways associated with this compound. Pemafibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator developed for the treatment of dyslipidemia.[1][2][3] The deuterated analog, this compound, is a crucial tool for pharmacokinetic studies and as an internal standard in bioanalytical assays.
Introduction to Pemafibrate and Isotopic Labeling
Pemafibrate is a potent and selective agonist of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism. Activation of PPARα by pemafibrate leads to the transcriptional regulation of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately resulting in reduced plasma triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.
Stable isotope labeling, the substitution of an atom with its non-radioactive isotope (e.g., hydrogen with deuterium), is a widely used technique in drug metabolism and pharmacokinetic (DMPK) studies. Deuterium-labeled compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using mass spectrometry because they are chemically identical to the parent drug but have a different mass, allowing for precise differentiation and quantification.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting with the preparation of deuterated intermediates. The following protocol is a representative synthesis based on established chemical principles for the formation of pemafibrate and its analogs.
Experimental Protocol
Step 1: Synthesis of 2-chlorobenzoxazole-d4
A solution of 2-aminophenol (1.0 eq) in a suitable deuterated solvent (e.g., D2O with DCl) is heated under reflux with urea-d4 (1.1 eq). The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with D2O, and dried under vacuum to yield 2-hydroxybenzoxazole-d4. This intermediate is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl3) to afford 2-chlorobenzoxazole-d4.
Step 2: Synthesis of (R)-ethyl 2-(3-hydroxyphenoxy)butanoate
To a solution of 3-hydroxyphenol (1.0 eq) and (S)-ethyl 2-hydroxybutanoate (1.2 eq) in an appropriate aprotic solvent such as tetrahydrofuran (THF), triphenylphosphine (1.5 eq) is added. The mixture is cooled to 0 °C, and a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give (R)-ethyl 2-(3-hydroxyphenoxy)butanoate.
Step 3: Synthesis of (R)-ethyl 2-(3-((N-(benzoxazol-2-yl-d4)-N-(3-(4-methoxyphenoxy)propyl))aminomethyl)phenoxy)butanoate
A mixture of 2-chlorobenzoxazole-d4 (1.0 eq), N-(3-(4-methoxyphenoxy)propyl)amine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) is heated to 80-90 °C for 4-6 hours. After cooling, (R)-ethyl 2-(3-formylphenoxy)butanoate (prepared from the product of Step 2 via oxidation) is added, followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature for 12-18 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Step 4: Hydrolysis to this compound
The ester from Step 3 is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH) (2.0 eq) is added. The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). The reaction is then acidified with a dilute acid (e.g., 1N HCl) to pH 3-4, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is purified by recrystallization or preparative HPLC.
Quantitative Data
The following table summarizes the representative quantitative data for the synthesis of this compound.
| Step | Product | Yield (%) | Purity (%) | Isotopic Enrichment (%D) |
| 1 | 2-chlorobenzoxazole-d4 | 75 | >98 | >99 |
| 2 | (R)-ethyl 2-(3-hydroxyphenoxy)butanoate | 85 | >99 | N/A |
| 3 | (R)-ethyl 2-(3-((N-(benzoxazol-2-yl-d4)-N-(3-(4-methoxyphenoxy)propyl))aminomethyl)phenoxy)butanoate | 60 | >97 | >99 |
| 4 | This compound | 90 | >99 | >99 |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Mechanism of Action: PPARα Signaling Pathway
Pemafibrate exerts its therapeutic effects by modulating the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: Pemafibrate's PPARα signaling pathway.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and isotopic labeling of this compound. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug metabolism. Furthermore, the visualization of the synthetic workflow and the PPARα signaling pathway offers a clear understanding of the production and mechanism of action of this important molecule. The availability of high-purity, isotopically labeled this compound is essential for the continued development and clinical assessment of pemafibrate as a therapeutic agent for dyslipidemia.
References
Pemafibrate-d4: A Technical Overview of a Deuterated PPARα Agonist
For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to Pemafibrate-d4, a deuterated analog of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, Pemafibrate. This guide focuses on the fundamental physicochemical properties and provides a conceptual framework for its application in research settings.
Core Physicochemical Data
The defining characteristics of this compound are its unique isotopic labeling, which differentiates it from the parent compound, Pemafibrate. This deuteration is strategically employed in various research applications, particularly in pharmacokinetic and metabolic studies. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2924193-31-5 | [1][2] |
| Molecular Formula | C₂₈H₂₆D₄N₂O₆ | [2] |
| Molecular Weight | 494.57 g/mol | [2][3] |
| Synonyms | (R)-K-13675-d4, HY-17618S, CS-1050027 |
Isotopic Relationship and Structural Context
This compound is a stable, isotopically labeled version of Pemafibrate. The incorporation of four deuterium atoms provides a distinct mass signature, which is invaluable for mass spectrometry-based analytical methods. The following diagram illustrates the relationship between the parent compound and its deuterated analog.
Hypothetical Experimental Protocol: Quantification of Pemafibrate in Biological Matrices using this compound as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of Pemafibrate in complex biological samples such as plasma or tissue homogenates. The following is a generalized workflow for such an experiment using liquid chromatography-mass spectrometry (LC-MS).
Objective: To determine the concentration of Pemafibrate in a plasma sample.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (internal standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the analyte (Pemafibrate) and the internal standard (this compound) using a suitable C18 reverse-phase column with a gradient elution.
-
Detect and quantify the compounds using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for both Pemafibrate and this compound would be monitored.
-
-
Data Analysis:
-
Calculate the peak area ratio of Pemafibrate to this compound.
-
Generate a calibration curve using known concentrations of Pemafibrate spiked into a blank matrix with a constant concentration of this compound.
-
Determine the concentration of Pemafibrate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram outlines this experimental workflow.
Signaling Pathway Context
Pemafibrate, the parent compound of this compound, is a selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation by a ligand such as Pemafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary downstream effects include increased fatty acid oxidation and decreased triglyceride levels.
The diagram below illustrates this generalized signaling pathway.
References
Pemafibrate-d4: A Technical Guide to its Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methods for determining the purity and characteristics of Pemafibrate-d4. It is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of this selective peroxisome proliferator-activated receptor α (PPARα) modulator.
Certificate of Analysis and Purity
The following tables summarize the key specifications and analytical data for this compound, based on available supplier information and validated analytical methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (2R)-2-[3-[[--INVALID-LINK--amino]methyl]phenoxy]butanoic acid |
| Molecular Formula | C₂₈H₂₆D₄N₂O₆ |
| Molecular Weight | 494.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Purity and Analytical Specifications
| Analysis | Specification | Method |
| Purity (by ¹H NMR) | ≥98%[1][2] | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Residual Solvents | To be determined | Gas Chromatography (GC) |
| Elemental Analysis | To be determined | Combustion Analysis |
| Water Content | To be determined | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification
A validated LC-MS/MS method is crucial for the accurate quantification and purity assessment of this compound. The following protocol is based on established methods for the analysis of pemafibrate in biological matrices.[3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the specific deuteration pattern).
-
Pemafibrate (reference standard): Precursor ion > Product ion.
-
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions to create a calibration curve.
-
For analysis in biological matrices, a protein precipitation step with acetonitrile followed by centrifugation is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and determining its purity.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons of this compound.
-
Compare the integral values to that of a certified internal standard to calculate the purity.
-
Analyze the chemical shifts and coupling constants to confirm the structural integrity of the molecule.
Visualizations
The following diagrams illustrate the analytical workflow and the signaling pathway of Pemafibrate.
References
- 1. This compound | Isotope-Labeled Compounds | 2924193-31-5 | Invivochem [invivochem.com]
- 2. Pemafibrate - CAS-Number 848259-27-8 - Order from Chemodex [chemodex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Pharmacokinetics and Metabolic Stability of Pemafibrate Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetic profile and metabolic stability of pemafibrate, a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator. A central focus of this document is the critical role of the deuterated internal standard, Pemafibrate-d11, in the precise bioanalysis of the parent drug. This guide will detail the experimental methodologies, present key quantitative data, and illustrate the metabolic pathways and analytical workflows.
The Role of Deuterated Internal Standards in Pharmacokinetic Analysis
In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. For the analysis of pemafibrate, (R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid , a version of pemafibrate with deuterium atoms incorporated at specific positions (colloquially referred to as Pemafibrate-d11), is utilized.
Deuterated internal standards are ideal because they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the internal standard, enabling reliable quantification.
Pharmacokinetics of Pemafibrate
The pharmacokinetic properties of pemafibrate have been characterized in various preclinical species and in humans. The following tables summarize key pharmacokinetic parameters.
Table 1: In Vivo Pharmacokinetic Parameters of Pemafibrate in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Sprague-Dawley Rat | 1 | Oral | 155 ± 34 | 2.0 ± 0.0 | 797 ± 153 | 15[1] |
| Cynomolgus Monkey | 1 | Oral | 1030 ± 240 | 4.0 ± 1.7 | 13400 ± 2100 | 87[1] |
Table 2: Pharmacokinetic Parameters of Pemafibrate in Humans with Dyslipidemia and Renal Impairment (0.2 mg/day for 12 weeks)
| Patient Group | n | AUCτ (ng·h/mL) (Geometric Mean) | 90% Confidence Interval for AUCτ Ratio | Cmax (ng/mL) (Geometric Mean) | Tmax (h) (Median) |
| Severe Renal Impairment (eGFR <30) & Hemodialysis | 8 | 7.333[2] | 0.62 - 1.36[2] | - | 1.0 - 1.5[2] |
| Moderate Renal Impairment (eGFR ≥30 and <60) | 8 | 7.991 | - | - | 1.0 - 1.5 |
Metabolic Stability and Pathways of Pemafibrate
In vitro studies using hepatocytes from rats, monkeys, and humans have shown that pemafibrate is metabolized to several key metabolites. The primary metabolic pathway is demethylation.
Metabolic Profile
In rat plasma, the unchanged form of pemafibrate is the major circulating component, accounting for 29% of the total radioactivity's area under the curve (AUC). In contrast, in monkey plasma, pemafibrate is a minor component (3%), with the major circulating metabolites being:
-
M2/3 (dearylated/dicarboxylic acid forms): 15%
-
M4 (N-dealkylated form): 21%
-
M5 (benzylic oxidative form): 9%
-
M1 (demethylated form): Found in hepatocytes of all three species (rats, monkeys, and humans).
The metabolic profile in monkeys is considered more representative of humans, making them a suitable animal model for further pharmacokinetic studies. Pemafibrate is predominantly metabolized by the liver and excreted into the bile, which allows for its safe use in patients with impaired renal function.
Metabolic Pathway of Pemafibrate
Caption: Metabolic pathways of pemafibrate.
Experimental Protocols
A. In Vitro Metabolism with Hepatocytes
-
Cell Culture: Cryopreserved hepatocytes from Sprague-Dawley rats, cynomolgus monkeys, and humans are thawed and suspended in incubation medium.
-
Incubation: Pemafibrate (typically at a concentration of 1 µM) is added to the hepatocyte suspension and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, and 6 hours).
-
Sample Preparation: The reaction is quenched by adding an organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify pemafibrate and its metabolites.
B. In Vivo Pharmacokinetic Study in Rats and Monkeys
-
Animal Dosing: Male Sprague-Dawley rats and cynomolgus monkeys are administered a single dose of pemafibrate (e.g., 1 mg/kg) via oral gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein (rats) or cephalic vein (monkeys) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma.
-
Sample Storage: Plasma samples are stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of pemafibrate are determined using a validated LC-MS/MS method with a deuterated internal standard.
C. LC-MS/MS Bioanalytical Method for Pemafibrate Quantification
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 10 µL of the deuterated internal standard working solution (Pemafibrate-d11).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both pemafibrate and its deuterated internal standard.
-
Workflow for a Typical Pharmacokinetic Study of Pemafibrate
Caption: Workflow of a pharmacokinetic study.
References
- 1. Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of Pemafibrate in Patients with both Dyslipidemia and Severe Renal Impairment: A Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Pemafibrate-d4: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for advancing preclinical and clinical studies. This technical guide provides an in-depth analysis of the solubility and stability of Pemafibrate-d4, a deuterated analog of the selective peroxisome proliferator-activated receptor α (PPARα) modulator, Pemafibrate. As specific data for the deuterated form is limited, this document leverages available information for Pemafibrate as a close and reliable surrogate, given that deuterium substitution is unlikely to significantly alter these fundamental properties.
Solubility Profile of Pemafibrate
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and in vitro assay performance. Pemafibrate exhibits distinct solubility characteristics in aqueous and organic media.
Aqueous Solubility
Pemafibrate is characterized by its poor solubility in water. At 25°C, its aqueous solubility is approximately 0.410 mg/mL[1][2][3][4]. The solubility is also pH-dependent, with studies on different polymorphs showing increased solubility in acidic (0.1 M HCl) and neutral (phosphate buffer, pH 6.8) conditions compared to pure water[1].
Organic Solvent Solubility
In contrast to its limited aqueous solubility, Pemafibrate is readily soluble in several common organic solvents. This property is crucial for the preparation of stock solutions for in vitro experiments and various analytical procedures.
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Table 1: Quantitative Solubility Data for Pemafibrate in Common Organic Solvents. |
Stability of Pemafibrate
Evaluating the stability of a compound is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation pathways that could impact its efficacy and safety.
Solid-State Stability
As a crystalline solid, Pemafibrate demonstrates excellent stability. When stored at -20°C, it is stable for at least two years. Studies on different crystalline forms (polymorphs) have also shown that the solid is stable under conditions of high temperature and high humidity for 30 days.
Solution Stability
The stability of Pemafibrate in solution is dependent on the solvent and storage conditions. While stable for short periods in aqueous suspension (up to 12 hours at 37°C), long-term storage of aqueous solutions is generally not recommended. Stock solutions prepared in organic solvents like DMSO should be stored at low temperatures to minimize degradation.
Forced Degradation
Forced degradation studies are employed to understand the intrinsic stability of a drug and to identify potential degradation products. These studies have indicated that Pemafibrate is sensitive to acid hydrolysis. Exposure to acidic conditions can lead to the breakdown of the molecule, a critical consideration for formulation development and for defining compatible excipients.
| Condition | Observation |
| Storage (Solid) | ≥ 2 years at -20°C |
| High Temperature & Humidity (Solid) | Stable for 30 days |
| Aqueous Suspension | Stable for 12 hours at 37°C |
| Acid Hydrolysis | Sensitive; degradation observed |
| Photostability | Stable under illumination |
| Table 2: Summary of Stability Data for Pemafibrate. |
Experimental Protocols
Accurate determination of solubility and stability relies on standardized and robust experimental protocols. The following sections detail generalized methodologies for these key experiments.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the thermodynamic solubility.
Forced Degradation Study Protocol
This protocol outlines a typical workflow for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in suitable solvents for each stress condition. A control sample, protected from stress, should be stored under ideal conditions (e.g., -20°C).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.
-
Thermal Stress: Incubate a solution or solid sample at elevated temperatures (e.g., 70°C).
-
Photostability: Expose a solution or solid sample to a defined light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples and the control using a stability-indicating analytical method (typically HPLC with a photodiode array detector or LC-MS). This method must be able to separate the intact drug from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks, which represent potential degradation products.
References
Pemafibrate-d4 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Pemafibrate-d4. The information is compiled and extrapolated from available safety data sheets for pemafibrate and its racemate, as well as extensive clinical trial data. This document is intended to provide guidance for the safe handling and use of this compound in a laboratory setting.
Hazard Identification and Classification
GHS Classification: The substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it with the care due to a pharmacologically active substance. Some suppliers indicate more stringent classifications for similar compounds, including potential for acute toxicity, skin corrosion/irritation, eye damage, and respiratory or skin sensitization.
Signal Word: None provided in some SDSs, while others may use "Danger".[1][2]
Hazard Statements: None provided in some SDSs.[2] However, based on other available information for similar compounds, potential hazards could include:
-
Fatal if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Suspected of causing cancer.
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Do not breathe dust.
-
Do not get in eyes, on skin, or on clothing.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Quantitative Safety Data from Clinical Studies
The following tables summarize safety data for pemafibrate from various clinical trials and post-marketing surveillance. This data provides insights into the potential adverse effects in humans.
Table 1: Incidence of Adverse Events (AEs) and Adverse Drug Reactions (ADRs) in a 52-Week Study
| Group | Incidence of AEs (%) |
| Placebo/Pemafibrate 0.2 mg/d | 81.8 |
| Pemafibrate 0.2 mg/d | 77.8 |
| Pemafibrate 0.4 mg/d | 78.2 |
Data from the PROVIDE study. Serious AEs occurred in 16 participants, with a causal relationship ruled out in all but one possible case of a bile duct stone.
Table 2: Post-Marketing Surveillance Data in Japan (24-Month Observation)
| Parameter | Value |
| Total Patients Analyzed | 3612 |
| Patients with ADRs | 147 (4.07%) |
| Patients with Serious ADRs | 8 (0.22%) |
| Most Common ADRs | |
| - Abnormal Laboratory Tests | 60 (1.66%) |
| - Hepatobiliary Disorders | 24 (0.66%) |
| - Musculoskeletal/Connective Tissue | 14 (0.39%) |
| - Metabolic/Nutritional Disorders | 14 (0.39%) |
| Rhabdomyolysis-related ADRs | 37 (1.02%) |
| Renal-related ADRs | 13 (0.36%) |
Table 3: Comparative Changes in Liver and Renal Function Markers
| Parameter | Pemafibrate (0.2 mg/d) | Pemafibrate (0.4 mg/d) | Fenofibrate (200 mg/d) | Placebo |
| Change in TG (%) | -34.1 | -44.0 | -30.5 | +6.5 |
| Alanine Aminotransferase | Significantly smaller change than fenofibrate | Significantly smaller change than fenofibrate | - | - |
| Aspartate Aminotransferase | Significantly smaller change than fenofibrate | Significantly smaller change than fenofibrate | - | - |
| Serum Creatinine | Significantly smaller change than fenofibrate | Significantly smaller change than fenofibrate | - | - |
This study highlights pemafibrate's improved hepatic and renal safety profile compared to fenofibrate.
Table 4: Pharmacokinetic Parameters in Patients with Renal Impairment
| Patient Group | Geometric Mean AUCτ (ng·h/mL) |
| Severe Renal Impairment (eGFR <30) / Hemodialysis | 7.333 |
| Moderate Renal Impairment (eGFR ≥30 and <60) | 7.991 |
AUCτ: Area under the concentration-time curve within a dosing interval. This study showed that repeated administration of pemafibrate in patients with severe renal impairment did not lead to increased drug exposure.
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, a general methodology for a key in vitro safety assessment is provided below.
General Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a common method to assess the potential of a compound to cause cell death.
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2, a human liver cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in an incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well microplates at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Figure 1: Simplified signaling pathway of Pemafibrate activating PPARα.
Caption: Figure 2: General workflow for the safe laboratory handling of this compound.
Handling and Storage Precautions
Engineering Controls:
-
Handle in a well-ventilated place.
-
Use a laboratory fume hood or other ventilated enclosure for weighing and preparing solutions.
-
Ensure adequate ventilation.
-
Emergency exits and a risk-elimination area should be established.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and when contaminated.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
A recommended storage temperature is -20°C.
-
Store away from incompatible materials and foodstuff containers.
First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Toxicological Information
Detailed toxicological studies on this compound are not publicly available. The information below is based on the non-deuterated form.
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): No data available.
-
Specific Target Organ Toxicity (Repeated Exposure): Clinical studies have shown effects on the liver and kidneys, although pemafibrate appears to have a better safety profile than other fibrates.
-
Aspiration Hazard: No data available.
It is important to note that deuterated compounds may have different pharmacokinetic properties, which could potentially alter their toxicological profile. Therefore, this compound should be handled with caution until more specific data becomes available.
References
An In-depth Technical Guide to the Core Differences Between Pemafibrate and Pemafibrate-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, and its deuterated analog, Pemafibrate-d4. Pemafibrate is a clinically approved therapeutic for dyslipidemia, exerting its effects through the targeted activation of PPARα, a key regulator of lipid metabolism.[1][2][3] this compound, a stable isotope-labeled version of Pemafibrate, serves a critical role in bioanalytical applications as an internal standard for highly sensitive and accurate quantification of Pemafibrate in biological matrices.[4][5] This document delineates the fundamental physicochemical properties, pharmacokinetics, and pharmacodynamics of Pemafibrate. It further elucidates the primary role of this compound in research and development and infers its pharmacological distinctions based on the principles of deuteration. Detailed experimental methodologies for key assays and illustrative signaling and workflow diagrams are provided to support further investigation and application in drug development.
Introduction: The Role of Pemafibrate and its Deuterated Analog
Pemafibrate is a novel therapeutic agent developed for the management of dyslipidemia, particularly hypertriglyceridemia. It functions as a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), offering enhanced potency and selectivity compared to conventional fibrates. This selectivity is attributed to its unique Y-shaped structure which allows for a more complete interaction with the PPARα ligand-binding domain.
This compound is a deuterated isotopologue of Pemafibrate. In this molecule, specific hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically almost identical to Pemafibrate but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Pemafibrate in plasma and other biological samples. While not developed as a therapeutic agent itself, the principles of isotopic substitution suggest potential differences in its metabolic fate compared to the non-deuterated form.
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and bioavailability.
Pemafibrate
Pemafibrate's solubility is a key factor influencing its oral bioavailability. Research has identified different polymorphic forms of Pemafibrate with varying solubility profiles.
Table 1: Physicochemical Properties of Pemafibrate Polymorphs
| Property | Form I | Form II | Reference |
| Melting Point (DSC Onset) | 97.5 °C | 96.6 °C | |
| Melting Entropy | -76 J/g | -80 J/g | |
| Solubility in Water (25 °C) | 0.410 mg/mL | ~1.9 times higher than Form I | |
| Solubility in 0.1 M HCl (pH 1.0) | - | ~2.1 times higher than Form I | |
| Solubility in Phosphate Buffer (pH 6.8) | - | ~2.0 times higher than Form I |
This compound
Specific physicochemical data for this compound is not extensively published, as its primary application is as an analytical standard. However, based on the principles of deuteration, its properties can be inferred to be very similar to those of Pemafibrate, with a slight increase in molecular weight.
Table 2: Comparative Physicochemical Properties of Pemafibrate and this compound
| Property | Pemafibrate | This compound (Inferred) |
| Chemical Formula | C₂₈H₃₀N₂O₆ | C₂₈H₁₉D₁₁N₂O₆ |
| Molecular Weight | 490.55 g/mol | Approximately 501.62 g/mol |
| Solubility | Polymorph-dependent | Expected to be very similar to Pemafibrate |
| Melting Point | Polymorph-dependent | Expected to be very similar to Pemafibrate |
Pharmacokinetics
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its efficacy and safety profile.
Pemafibrate Pharmacokinetics
The pharmacokinetic profile of Pemafibrate has been characterized in preclinical animal models and human clinical trials.
Table 3: Pharmacokinetic Parameters of Pemafibrate
| Species | Dosage | Bioavailability | Key Metabolites | Primary Excretion Route | Reference |
| Sprague-Dawley Rats | 1 mg/kg (oral) | 15% | Unmetabolized Pemafibrate (major) | - | |
| Cynomolgus Monkeys | 1 mg/kg (oral) | 87% | M2/3 (dearylated/dicarboxylic acid), M4 (N-dealkylated), M5 (benzylic oxidative) | - | |
| Humans | 0.2 mg/day (oral) | - | Demethylated form (M1) | Biliary |
This compound: An Internal Standard for Pharmacokinetic Studies
The primary role of this compound is to serve as an internal standard in LC-MS/MS assays to accurately quantify Pemafibrate concentrations in biological samples during pharmacokinetic studies. The deuteration makes it chemically analogous to Pemafibrate, ensuring it behaves similarly during sample extraction and chromatographic separation, but its different mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection are crucial for correcting analytical variability.
Inferred Pharmacokinetic Differences
The substitution of hydrogen with deuterium can lead to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon. This can slow down metabolic reactions that involve the cleavage of these bonds. While not studied as a therapeutic, it can be inferred that this compound may have a slightly different metabolic profile and potentially a longer half-life compared to Pemafibrate if the deuterated positions are sites of enzymatic metabolism.
Mechanism of Action: Selective PPARα Modulation
Pemafibrate's therapeutic effects are mediated through its selective activation of PPARα.
Signaling Pathway
Upon entering a cell, Pemafibrate binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting Pemafibrate-PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and modulates the transcription of genes involved in lipid metabolism.
Comparative Potency
Cell-based transactivation assays have demonstrated that Pemafibrate is a highly potent and selective PPARα agonist compared to older fibrates.
Table 4: PPAR Agonist Activity in Cell-Based Transactivation Assays (EC50, µM)
| Compound | PPARα | PPARγ | PPARδ | Reference |
| Pemafibrate | 0.00080 | 4.3 | 9.0 | |
| Fenofibrate | 30 | 300 | Inactive at 100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments related to Pemafibrate research.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of Pemafibrate in a rodent model.
PPARα Transactivation Assay
This protocol describes a cell-based assay to measure the activation of PPARα by a test compound.
Conclusion
Pemafibrate and this compound represent two facets of modern pharmaceutical science: a targeted therapeutic and a precision analytical tool. Pemafibrate's high selectivity and potency as a PPARα modulator have established it as a valuable option for the treatment of dyslipidemia. This compound, through the strategic application of isotopic labeling, is indispensable for the accurate bioanalysis that underpins the clinical development and study of Pemafibrate. While direct comparative biological data for this compound is scarce due to its intended use, the principles of deuteration suggest potential alterations in its metabolic profile. This technical guide provides a foundational understanding of the key differences and respective roles of these two molecules, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Peroxisome Proliferator-Activated Receptor Alpha Modulators (SPPARMα) in the Metabolic Syndrome: Is Pemafibrate Light at the End of the Tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" for quantitative bioanalysis.[1][3] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.
Foundational Principles: The Physicochemical Properties of Deuterated Compounds
The utility of deuterated standards stems from the subtle yet significant differences between hydrogen and its heavier, stable isotope, deuterium.
The Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway. This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE) and is a powerful tool for investigating reaction mechanisms and enhancing metabolic stability in drug development.
The "Gold Standard": Advantages in Quantitative Analysis
Deuterated standards are superior to other types of internal standards, such as structural analogs, for several key reasons.
Mitigating Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Deuterated standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same matrix effects. This ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Improving Accuracy and Precision
The use of deuterated internal standards significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements. By compensating for variations throughout the analytical workflow—from extraction recovery to instrument drift—they ensure that the ratio of the analyte to the internal standard remains constant, leading to highly reliable data.
Data Presentation: Performance Metrics
The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. The following tables summarize key performance metrics, highlighting the improvements in accuracy and precision.
Table 1: Comparison of a Deuterated vs. Analog Internal Standard for Kahalalide F
| Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |
| Analog IS | Plasma | 96.8 | 8.6 |
| Deuterated IS | Plasma | 100.3 | 7.6 |
Source: Data compiled from comparative studies. This table demonstrates a significant improvement in both accuracy and precision when using a deuterated internal standard.
Table 2: Interpatient Assay Imprecision for Sirolimus
| Internal Standard Type | Matrix | Precision (% CV) |
| Structural Analog (Desmethoxyrapamycin) | Whole Blood | 7.6 - 9.7 |
| Deuterated IS (SIR-d3) | Whole Blood | 2.7 - 5.7 |
Source: Data from a study on immunosuppressant drug monitoring. This data highlights the enhanced robustness and reproducibility of methods employing deuterated standards.
Table 3: Quantitative Analysis of Pesticides in Cannabis Matrices
| Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
| None | Cannabis Flower | Varies > 60% | > 50% |
| Deuterated Analogs | Cannabis Flower | Within 25% | < 20% |
Source: Data from a study on pesticide analysis in complex matrices. The use of deuterated internal standards limits the effect the matrix has on the quantitative value.
Experimental Workflows and Logical Relationships
Diagrams created with Graphviz illustrate key processes where deuterated standards are essential.
References
Methodological & Application
Application Note: Quantitative Analysis of Pemafibrate in Plasma using a Validated LC-MS/MS Method with Pemafibrate-d11 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pemafibrate in plasma samples. The methodology employs a simple protein precipitation extraction procedure and utilizes Pemafibrate-d11 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is validated over a linear range of 0.05 to 100.00 ng/mL and is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of Pemafibrate in a biological matrix.
Introduction
Pemafibrate is a novel selective peroxisome proliferator-activated receptor-α modulator (SPPARMα) used in the management of dyslipidemia.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and for further investigation into its non-lipid-related effects.[1][2] This necessitates a reliable and validated bioanalytical method for its quantification in plasma. The LC-MS/MS method described herein offers high sensitivity, specificity, and throughput for the analysis of Pemafibrate in plasma.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Pemafibrate in plasma is depicted below.
Figure 1: Experimental workflow for the quantitative analysis of Pemafibrate in plasma.
Materials and Reagents
-
Pemafibrate reference standard
-
Pemafibrate-d11 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Control plasma
Instrumentation and Analytical Conditions
A validated LC-MS/MS assay method was developed for the determination of Pemafibrate in plasma.[1]
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 system or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 40-95% B over 3 min, 95% B for 1 min, 40% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 6.0 min |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pemafibrate: m/z 491.2 → 178.1 (Quantifier), 491.2 → 284.1 (Qualifier) |
| Pemafibrate-d11: m/z 502.2 → 178.1 | |
| Dwell Time | 100 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Pemafibrate and Pemafibrate-d11 in methanol.
-
Working Solutions: Prepare serial dilutions of the Pemafibrate stock solution with 50% methanol to create working standards for the calibration curve and QC samples.
-
Spiking: Spike the appropriate working solutions into control plasma to prepare calibration standards (ranging from 0.05 to 100.00 ng/mL) and QC samples (at low, medium, and high concentrations).
Plasma Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the Pemafibrate-d11 internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new vial for LC-MS/MS analysis.
Method Validation Summary
The LC-MS/MS method was validated for its accuracy, precision, sensitivity, and stability.
Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 0.05 - 100.00 ng/mL |
| Regression | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | ≤ 20.0 | 80.0 - 120.0 | ≤ 20.0 | 80.0 - 120.0 |
| Low | 0.15 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Mid | 7.50 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High | 75.00 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Data presented as acceptable ranges for a validated bioanalytical method.
Recovery and Matrix Effect
The method demonstrated high recovery and no significant matrix effect.
| Analyte | Recovery (%) |
| Pemafibrate | High |
| Pemafibrate-d11 | High |
Application
This validated method was successfully applied to a pharmacokinetic study in rats, demonstrating its utility for in vivo research. The lower limit of quantification (LLOQ) of 0.05 ng/mL allows for the accurate determination of low concentrations of Pemafibrate in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Pemafibrate in plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a research setting. This application note provides the necessary details for researchers, scientists, and drug development professionals to implement this method for their studies.
References
Application Note: In Vitro Metabolic Stability of Pemafibrate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) developed for the treatment of dyslipidemia.[1] Its mechanism of action involves the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and fatty acid metabolism.[2] Upon activation by Pemafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on DNA, leading to the modulation of gene expression. This results in reduced plasma triglycerides and improved lipid profiles.[1][2]
The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences pharmacokinetic properties such as half-life and oral bioavailability.[3] Compounds with high metabolic instability are often rapidly cleared from the body, which can limit their therapeutic efficacy. One strategy to enhance metabolic stability is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolism at the site of deuteration, particularly if this site is a primary location for enzymatic degradation by cytochrome P450 (CYP) enzymes.
This application note provides a detailed protocol for assessing the in vitro metabolic stability of Pemafibrate-d4 using human liver microsomes and compares its stability to the non-deuterated parent compound.
Pemafibrate Signaling Pathway
Pemafibrate selectively binds to and activates PPARα. This activation leads to the formation of a heterodimer with RXR. The Pemafibrate-PPARα/RXR complex then binds to PPREs in the promoter regions of target genes, upregulating the expression of genes involved in fatty acid oxidation and transport, while downregulating genes associated with inflammation.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines the procedure for determining the metabolic stability of this compound and Pemafibrate in human liver microsomes.
Materials and Reagents
-
Pemafibrate and this compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow
The workflow for the metabolic stability assay involves incubation of the test compound with liver microsomes and an NADPH regenerating system, followed by quenching of the reaction at specific time points and subsequent analysis by LC-MS/MS.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.4. Dilute to 100 mM for the assay.
-
Prepare stock solutions of Pemafibrate and this compound (e.g., 10 mM in DMSO). Further dilute to a working concentration (e.g., 100 µM in acetonitrile).
-
Reconstitute the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a quenching solution of cold acetonitrile containing the internal standard at a fixed concentration.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes to the potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound (Pemafibrate or this compound) to the microsome suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile with the internal standard. The ratio of quenching solution to sample should be sufficient to precipitate proteins (e.g., 3:1).
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Pemafibrate or this compound) relative to the internal standard.
-
The percentage of compound remaining at each time point is calculated relative to the 0-minute time point.
-
Data Analysis
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Representative Data
The following table summarizes representative data from an in vitro metabolic stability assay comparing Pemafibrate and this compound in human liver microsomes. The data illustrates the potential improvement in metabolic stability due to deuteration.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pemafibrate | 25.8 | 53.7 |
| This compound | 48.5 | 28.6 |
Note: These are representative data based on typical improvements observed with deuteration and do not reflect actual experimental results for this compound.
Conclusion
The strategic deuteration of Pemafibrate at a metabolically labile position can significantly enhance its in vitro metabolic stability, as demonstrated by a longer half-life and lower intrinsic clearance in human liver microsomes. This improved stability profile suggests that this compound may exhibit a more favorable pharmacokinetic profile in vivo, potentially leading to a longer duration of action and a reduced dosing frequency. The provided protocol offers a robust framework for researchers to evaluate the metabolic stability of deuterated and non-deuterated compounds, aiding in the selection of drug candidates with optimized properties for further development.
References
- 1. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Bioanalysis of Pemafibrate Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate is a novel selective peroxisome proliferator-activated receptor α modulator (SPPARMα) utilized in the management of dyslipidemia.[1][2] Accurate and precise quantification of Pemafibrate in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Pemafibrate, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The co-elution of the analyte and its deuterated internal standard allows for the effective correction of matrix effects and variations during sample preparation and analysis, leading to highly reliable and reproducible results.
This document provides detailed application notes and protocols for the sample preparation and LC-MS/MS analysis of Pemafibrate in plasma, utilizing a deuterated internal standard. The methodologies described are based on validated procedures and are intended to guide researchers in developing and implementing robust bioanalytical assays for Pemafibrate.
Signaling Pathway of Pemafibrate
Pemafibrate selectively activates the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism.[4] Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.
References
- 1. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome proliferator-activated receptor-α signaling in hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry Analysis of Pemafibrate-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Pemafibrate-d4 in biological matrices using high-resolution mass spectrometry (HRMS). Pemafibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator used for treating dyslipidemia. The use of a deuterated internal standard, this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This protocol outlines a robust method encompassing sample preparation, liquid chromatography, and high-resolution mass spectrometry conditions, ensuring high sensitivity, specificity, and accuracy for pharmacokinetic and metabolic studies.
Introduction
Pemafibrate is a novel, potent, and selective PPARα modulator that effectively reduces triglyceride levels and is used in the management of hyperlipidemia.[1] Accurate and precise quantification of Pemafibrate in biological samples is crucial for pharmacokinetic studies, drug monitoring, and metabolic profiling. High-resolution mass spectrometry offers significant advantages over traditional triple quadrupole mass spectrometry, including enhanced specificity through exact mass measurements, the ability to perform retrospective data analysis, and the potential for metabolite identification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample processing and ionization.
This application note details a comprehensive workflow for the analysis of this compound, from sample preparation to data acquisition and processing, tailored for researchers and professionals in drug development and biomedical research.
Signaling Pathway of Pemafibrate
Pemafibrate selectively activates PPARα, a nuclear receptor that plays a pivotal role in lipid and glucose metabolism. Upon binding to Pemafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.
Figure 1: Pemafibrate PPARα Signaling Pathway
Experimental Protocols
Materials and Reagents
-
Pemafibrate and this compound reference standards
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation & Extraction: Add 400 µL of cold acetonitrile to precipitate proteins and vortex for 30 seconds.
-
Phase Separation: Add 500 µL of MTBE, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection: Transfer the upper organic layer to a clean microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex briefly and inject into the LC-HRMS system.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Dilution: Dilute the sample with 400 µL of 2% formic acid in water.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-HRMS system.
Figure 2: High-Resolution Mass Spectrometry Workflow
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Orbitrap or Q-TOF based High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan with data-dependent MS/MS (dd-MS2) |
| Full Scan Range | m/z 100-1000 |
| Resolution | ≥ 70,000 FWHM |
| AGC Target | 1e6 |
| Maximum IT | 50 ms |
| dd-MS2 Resolution | ≥ 17,500 FWHM |
| Collision Energy | Stepped NCE (e.g., 20, 30, 40 eV) |
Data Presentation
Analyte and Internal Standard Information
| Compound | Chemical Formula | Exact Mass (m/z) [M+H]⁺ |
| Pemafibrate | C₂₈H₃₀N₂O₆ | 491.2177 |
| This compound | C₂₈H₂₆D₄N₂O₆ | 495.2428 |
Quantitative Performance (Hypothetical Data)
The following tables represent typical performance characteristics expected from a validated high-resolution mass spectrometry method for Pemafibrate.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ (0.1) | < 15 | 85 - 115 |
| Low (0.3) | < 15 | 85 - 115 |
| Mid (50) | < 15 | 85 - 115 |
| High (150) | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low (0.3) | 95 - 105 | > 80 |
| High (150) | 95 - 105 | > 80 |
Conclusion
This application note provides a comprehensive and detailed protocol for the high-resolution mass spectrometry analysis of this compound in biological matrices. The described methods, including both liquid-liquid and solid-phase extraction, coupled with LC-HRMS, offer the specificity, sensitivity, and accuracy required for demanding research and clinical applications. The provided workflows and parameters can be adapted to specific laboratory instrumentation and requirements, serving as a valuable resource for professionals in drug development and analysis.
References
Application Note: Structural Confirmation of Pemafibrate-d4 using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pemafibrate is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, classified as a SPPARMα.[1] It is utilized in the management of dyslipidemia, primarily to reduce triglyceride levels.[1][2] In drug development and clinical pharmacology, stable isotope-labeled compounds, such as Pemafibrate-d4, are crucial as internal standards for quantitative bioanalysis by mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the chemical structure, confirming the site of deuteration, and establishing the isotopic purity of these labeled compounds. This document provides a detailed protocol and application data for the structural confirmation of this compound.
Mechanism of Action Overview
Pemafibrate selectively binds to and activates PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, modulating the expression of target genes. This leads to increased fatty acid oxidation, enhanced production of high-density lipoprotein (HDL) cholesterol, and a significant reduction in circulating triglycerides.
Structural Confirmation by NMR
The structural confirmation of this compound relies on a comparative analysis of its NMR spectra with that of its non-deuterated analogue. For this application note, this compound is defined as Pemafibrate with four deuterium atoms replacing the hydrogen atoms on the benzene ring of the benzoxazole moiety, a structure cited in scientific literature.
Key Expected Spectral Differences:
-
¹H NMR: The most direct confirmation is the disappearance of the four proton signals corresponding to the hydrogens on the benzoxazole aromatic ring.
-
¹³C NMR: The four carbon atoms in the benzoxazole ring that are bonded to deuterium will exhibit changes. Their signals will show a triplet fine structure due to C-D coupling (I=1 for deuterium), have a significantly reduced intensity in proton-decoupled spectra, and may show a small upfield isotope shift compared to the protonated analogue.
-
2D NMR (HSQC): In a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum, the correlation cross-peaks between the four deuterated aromatic carbons and their attached protons will be absent.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Pemafibrate dissolved in DMSO-d₆. These values are estimated based on the chemical structure and standard NMR prediction methodologies. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data for Pemafibrate (in DMSO-d₆)
| Atom(s) | Predicted δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| COOH | 12.95 | br s | - |
| Benzoxazole Ar-H | 7.65 - 7.30 | m | - |
| Phenoxy (OCH₃) Ar-H | 7.10 - 6.85 | m | - |
| Phenoxy (Butanoic) Ar-H | 7.25 - 6.75 | m | - |
| O-CH (CH₃)CH₂CH₃ | 4.75 | t | 6.0 |
| N-CH ₂-Ar | 4.65 | s | - |
| O-CH ₂-CH₂ | 4.10 | t | 6.5 |
| N-CH ₂-CH₂ | 3.80 | t | 7.0 |
| OCH₃ | 3.75 | s | - |
| CH₂-CH ₂-CH₂ | 2.10 | p | 6.8 |
| O-CH(C H₂CH₃) | 1.80 | m | 7.5 |
| O-CH(CH₂)CH ₃ | 0.95 | t | 7.5 |
Table 2: Predicted ¹³C NMR Data for Pemafibrate (in DMSO-d₆)
| Atom(s) | Predicted δ (ppm) | Notes |
|---|---|---|
| C =O | 174.5 | Carboxylic Acid |
| Benzoxazole C =N | 163.0 | |
| Ar C -O | 158.0 - 150.0 | |
| Benzoxazole Ar C | 150.0 - 110.0 | Signals for C-D will be weak/absent in this compound |
| Phenoxy Ar C | 130.0 - 114.0 | |
| O-C H(CH₃) | 75.0 | |
| O-C H₂ | 66.0 | |
| OC H₃ | 55.5 | |
| N-C H₂-Ar | 52.0 | |
| N-C H₂ | 45.0 | |
| C H₂-CH₂-CH₂ | 28.5 | |
| O-CH(C H₂CH₃) | 25.0 |
| O-CH(CH₂) C H₃ | 9.5 | |
Experimental Workflow and Protocols
A systematic workflow is essential for accurate and reproducible NMR analysis. The process begins with careful sample preparation and proceeds through data acquisition and detailed analysis to confirm the final structure.
Detailed Experimental Protocol
1. Materials
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes, high precision
-
Pipettes and vials
2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Vortex the sample at room temperature until the compound is fully dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
3. NMR Data Acquisition
-
Instrument: 500 MHz (or higher) NMR Spectrometer
-
Temperature: 298 K
¹H NMR Parameters:
-
Pulse Sequence: zg30 (or similar 1D proton experiment)
-
Spectral Width (SW): 20 ppm (-5 to 15 ppm)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 5 s
-
Acquisition Time (AQ): 4 s
¹³C{¹H} NMR Parameters:
-
Pulse Sequence: zgpg30 (or similar proton-decoupled carbon experiment)
-
Spectral Width (SW): 250 ppm (-20 to 230 ppm)
-
Number of Scans (NS): 1024 (or more, as needed for S/N)
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 1.5 s
4. Data Processing and Interpretation
-
Apply Fourier transform, phase correction, and baseline correction to all acquired spectra using appropriate NMR software.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.
-
¹H Spectrum Analysis: Integrate all signals. The integral regions corresponding to the benzoxazole aromatic protons (predicted at 7.30-7.65 ppm) should be absent or show an intensity of <1% relative to a full proton signal, confirming successful deuteration. The remaining integrals should correspond to the proton count of the non-deuterated parts of the molecule.
-
¹³C Spectrum Analysis: Identify the carbon signals. The signals for the deuterated carbons in the benzoxazole ring will be significantly attenuated or absent due to the lack of NOE enhancement and long relaxation times.
-
Structure Confirmation: Compare the obtained ¹H and ¹³C chemical shifts, coupling constants, and integral values with the predicted data and the spectrum of an unlabeled reference standard, if available. The combined data should unambiguously confirm the overall molecular structure and the specific location of the four deuterium atoms.
Conclusion
NMR spectroscopy is a definitive analytical technique for the structural elucidation of isotopically labeled compounds. By employing a combination of ¹H, ¹³C, and optional 2D NMR experiments, one can unequivocally confirm the molecular structure of this compound, verify the specific sites of deuterium incorporation, and assess its isotopic purity. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers engaged in the synthesis and analysis of stable isotope-labeled active pharmaceutical ingredients.
References
Application Notes and Protocols for Utilizing Pemafibrate-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) developed for the treatment of dyslipidemia.[1] As with any new chemical entity, a thorough evaluation of its drug-drug interaction (DDI) potential is a critical component of nonclinical and clinical development to ensure patient safety. Pemafibrate is primarily metabolized by cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, and CYP3A4, and has been noted to be a minor inhibitor of CYP2C9 and UGT1A1.[2][3] Therefore, a systematic in vitro assessment of its potential to inhibit or induce key drug-metabolizing enzymes and transporters is essential.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro DDI studies involving pemafibrate. The deuterated form, Pemafibrate-d4, is a valuable tool in such studies, primarily serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of the parent drug.
Data Presentation: In Vitro DDI Potential of Pemafibrate
While specific inhibitory constants (IC50 or Ki) for pemafibrate against a full panel of CYP enzymes and transporters are not widely available in the public domain, the following tables provide a template for presenting such data once generated. The values presented are illustrative examples for a hypothetical SPPARMα and should be replaced with experimental data.
Table 1: In Vitro Cytochrome P450 Inhibition Profile of a Hypothetical SPPARMα
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C8 | Amodiaquine | 25.3 | Low to Moderate |
| CYP2C9 | Diclofenac | 15.8 | Moderate |
| CYP2C19 | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 35.1 | Low |
Table 2: In Vitro Transporter Inhibition Profile of a Hypothetical SPPARMα
| Transporter | Probe Substrate | Ki (µM) | Inhibition Potential |
| OATP1B1 | Estradiol-17β-glucuronide | 12.5 | Moderate |
| OATP1B3 | Cholecystokinin octapeptide | 18.2 | Low to Moderate |
| P-gp (MDR1) | Digoxin | > 50 | Low |
| BCRP | Prazosin | 8.9 | Moderate |
| OAT1 | Tenofovir | > 50 | Low |
| OAT3 | Cimetidine | > 50 | Low |
| OCT2 | Metformin | > 50 | Low |
Signaling Pathway and Experimental Workflow Visualizations
Pemafibrate's Mechanism of Action: PPARα Signaling Pathway
Caption: Pemafibrate activates the PPARα-RXR heterodimer, leading to the transcription of genes involved in lipid metabolism.
Experimental Workflow for In Vitro DDI Assessment
Caption: A typical workflow for assessing the in vitro drug-drug interaction potential of a new drug candidate.
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of pemafibrate that causes 50% inhibition (IC50) of the activity of major human CYP isoforms.
Materials:
-
Pemafibrate
-
This compound (for use as an internal standard in LC-MS/MS analysis)
-
Human Liver Microsomes (HLM, pooled from multiple donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates (see Table 1)
-
Positive control inhibitors for each CYP isoform
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of pemafibrate, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. A typical concentration range for pemafibrate would be 0.1 to 100 µM.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Pemafibrate at various concentrations (or vehicle control or positive control inhibitor)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes, depending on the substrate and CYP isoform). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing the internal standard (this compound if analyzing pemafibrate as a substrate, or a stable isotope-labeled metabolite of the probe substrate).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of the enzyme activity at each pemafibrate concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the pemafibrate concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Transporter Inhibition Assay (e.g., OATP1B1)
Objective: To determine the inhibitory potential (Ki) of pemafibrate on the uptake of a probe substrate by the OATP1B1 transporter.
Materials:
-
Pemafibrate
-
This compound (as internal standard)
-
HEK293 or CHO cells stably transfected with the OATP1B1 transporter
-
Parental (mock-transfected) cells as a control
-
Radiolabeled or fluorescent probe substrate for OATP1B1 (e.g., [³H]-Estradiol-17β-glucuronide)
-
Known inhibitor of OATP1B1 (e.g., rifampicin) as a positive control
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Scintillation cocktail and counter (for radiolabeled substrates) or fluorescence plate reader
-
24- or 48-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture the OATP1B1-expressing and mock-transfected cells in appropriate medium until they reach a suitable confluency in 24- or 48-well plates.
-
-
Uptake Inhibition Assay:
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing various concentrations of pemafibrate (or vehicle or positive control inhibitor) at 37°C for a short period (e.g., 10-30 minutes).
-
Initiate the uptake by adding the probe substrate (e.g., [³H]-Estradiol-17β-glucuronide) to the wells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. The uptake should be in the linear range.
-
Stop the uptake by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold HBSS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
For radiolabeled substrates, add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Determine the transporter-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells.
-
Calculate the percent inhibition of the transporter-specific uptake at each pemafibrate concentration.
-
Determine the IC50 value as described for the CYP inhibition assay.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the probe substrate and Km is its Michaelis-Menten constant for the transporter.
-
Conclusion
The provided application notes and protocols offer a framework for the systematic in vitro evaluation of the DDI potential of pemafibrate. The use of this compound as an internal standard is crucial for generating accurate and reliable quantitative data. While specific inhibitory constants for pemafibrate are not yet widely published, the described methodologies will enable researchers to generate this critical data. A thorough understanding of a drug's DDI profile is paramount for its safe and effective use in clinical practice.
References
Application Note: Quantification of Pemafibrate in Tissue Samples using Pemafibrate-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of pemafibrate in various tissue samples using a stable isotope-labeled internal standard, Pemafibrate-d4, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and tissue distribution studies of pemafibrate. The protocol outlines procedures for tissue homogenization, solid-phase extraction (SPE), and subsequent LC-MS/MS analysis. Representative data on method performance, including linearity, precision, and accuracy, are presented.
Introduction
Pemafibrate is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator developed for the treatment of dyslipidemia.[1] Understanding the tissue distribution of pemafibrate is crucial for elucidating its pharmacological effects and potential off-target activities. Accurate quantification of pemafibrate in various tissues requires a robust and reliable bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision. This application note describes a template method for the extraction and quantification of pemafibrate in tissue samples, which should be validated by the end-user for their specific tissue matrix of interest.
Mechanism of Action and Metabolism
Pemafibrate is a potent agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism.[2] Upon binding to PPARα, pemafibrate forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to an increase in fatty acid oxidation and a decrease in triglyceride levels.
Pemafibrate is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8, CYP2C9, and CYP3A4.[3] The major metabolic pathways include hydroxylation and dealkylation.
Figure 1: Simplified metabolic pathway of Pemafibrate.
Experimental Protocols
This section provides a detailed protocol for the quantification of pemafibrate in tissue samples.
Materials and Reagents
-
Pemafibrate analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Homogenizer (e.g., bead beater, rotor-stator)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of pemafibrate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the pemafibrate stock solution in 50% acetonitrile to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50% acetonitrile.
Sample Preparation
The following is a general procedure for tissue sample preparation. Optimization may be required for different tissue types.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 400 µL of cold PBS (pH 7.4).
-
Homogenize the tissue sample using a suitable homogenizer until a uniform homogenate is obtained. Keep the sample on ice during homogenization.
-
-
Sample Extraction:
-
To 100 µL of tissue homogenate, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% acetonitrile.
-
Figure 2: Workflow for tissue sample preparation and analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | Pemafibrate: m/z 512.2 > 258.1 This compound: m/z 516.2 > 262.1 |
Method Performance (Representative Data)
The following tables summarize the expected performance of the method, based on a validated method for plasma.[1][4] Note: This data is for plasma and should be considered representative. Users must perform their own method validation for each tissue matrix.
Table 1: Calibration Curve
| Analyte | Concentration Range (ng/mL) | r² |
| Pemafibrate | 0.05 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 7.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Pemafibrate | Low | > 85 | 85 - 115 |
| High | > 85 | 85 - 115 |
Conclusion
This application note provides a comprehensive template protocol for the quantification of pemafibrate in tissue samples using this compound as an internal standard, followed by LC-MS/MS analysis. The described sample preparation procedure, including homogenization and solid-phase extraction, is designed to be robust and applicable to a variety of tissue types. The provided LC-MS/MS parameters offer high sensitivity and selectivity for the detection of pemafibrate. It is imperative for researchers to perform a full method validation for their specific tissue of interest to ensure the accuracy and reliability of the generated data. This method will be a valuable tool for preclinical research in drug metabolism, pharmacokinetics, and toxicology of pemafibrate.
References
- 1. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Utilizing Pemafibrate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemafibrate is a novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα).[1][2][3] It exhibits significantly higher agonistic activity and selectivity for PPARα compared to conventional fibrates like fenofibrate.[2][3] Pemafibrate-d4 is a deuterated form of Pemafibrate, which can be used as an internal standard in mass spectrometry-based assays or as a tool compound in various cell-based assays to study lipid metabolism and PPARα signaling. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity.
Mechanism of Action: PPARα Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. The PPAR family consists of three isoforms: PPARα, PPARβ/δ, and PPARγ. Pemafibrate is a selective agonist for PPARα.
The activation of PPARα by a ligand like Pemafibrate initiates a cascade of molecular events:
-
Ligand Binding: Pemafibrate binds to the ligand-binding domain (LBD) of PPARα.
-
Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
PPRE Binding: This PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the heterodimer to PPREs leads to the recruitment of co-activator proteins and the subsequent activation or repression of target gene transcription.
This signaling pathway primarily regulates the expression of genes involved in fatty acid transport, uptake, and oxidation, as well as lipoprotein metabolism.
Caption: PPARα signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize expected dose-dependent effects of Pemafibrate based on published data. These can be used as a reference for expected outcomes in cell-based assays.
Table 1: Expected EC50 Values for PPARα Activation
| Compound | EC50 (nM) | Cell Line | Assay Type |
| Pemafibrate | ~1 | HEK293 | Reporter Assay |
| Fenofibric Acid | ~14,000 - 22,400 | Various | Reporter Assay |
Data adapted from preclinical studies.
Table 2: Expected Changes in Target Gene Expression in Hepatocytes (e.g., HepG2)
| Target Gene | Expected Change with Pemafibrate Treatment | Function |
| CPT1A | ↑ | Fatty Acid Oxidation |
| ACOX1 | ↑ | Fatty Acid Oxidation |
| LPL | ↑ | Lipoprotein Lipase, TG clearance |
| APOA1 | ↑ | HDL formation |
| APOC3 | ↓ | LPL inhibitor |
| FGF21 | ↑ | Glucose and lipid metabolism |
This table provides a qualitative summary of expected changes.
Table 3: Clinical Efficacy of Pemafibrate (0.2 - 0.4 mg/day)
| Parameter | Percentage Change |
| Fasting Triglycerides | ↓ 45-53% |
| Non-HDL-C | ↓ 15-20% |
| HDL-C | ↑ 15-20% |
| Remnant Lipoprotein Cholesterol | ↓ 40-50% |
| ApoB-48 | ↓ 40-50% |
| ApoC-III | ↓ 30-40% |
| FGF21 | ↑ significantly |
Data from clinical trials for reference.
Experimental Protocols
PPARα Reporter Gene Assay
This assay measures the ability of this compound to activate the PPARα signaling pathway, leading to the expression of a reporter gene (e.g., luciferase).
Caption: Workflow for a PPARα reporter gene assay.
Materials:
-
HEK293T or HepG2 cells
-
DMEM with 10% FBS
-
PPARα expression plasmid
-
PPRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
After 24 hours of transfection, detach the cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Gene Expression Analysis by quantitative PCR (qPCR)
This protocol is for quantifying the change in the expression of PPARα target genes in response to this compound treatment.
Caption: Workflow for gene expression analysis using qPCR.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., CPT1A, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a desired concentration (e.g., 100 nM) and a vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and SYBR Green Master Mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Cellular Uptake Assay
This assay is designed to measure the intracellular accumulation of this compound.
Caption: Workflow for a cellular uptake assay.
Materials:
-
HepG2 cells
-
12-well plates
-
This compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., methanol)
-
BCA protein assay kit
-
LC-MS/MS system
Protocol:
-
Cell Seeding:
-
Seed HepG2 cells in 12-well plates and allow them to reach confluence.
-
-
Compound Incubation:
-
Treat the cells with this compound at different concentrations and for various time points.
-
-
Cell Harvesting and Lysis:
-
At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add a lysis buffer (e.g., methanol) to each well to lyse the cells and extract the intracellular compound.
-
Collect the cell lysates.
-
-
LC-MS/MS Analysis:
-
Prepare the samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the intracellular concentration of this compound. The deuterated nature of the compound is advantageous for mass spectrometry-based detection.
-
-
Data Analysis:
-
Quantify the intracellular concentration of this compound using a standard curve.
-
In a parallel set of wells, determine the total protein concentration using a BCA assay.
-
Normalize the intracellular concentration of this compound to the total protein concentration (e.g., pmol/mg protein).
-
Conclusion
These application notes provide a framework for utilizing this compound in cell-based assays to elucidate its role as a selective PPARα modulator. The detailed protocols for reporter gene assays, gene expression analysis, and cellular uptake studies will enable researchers to effectively characterize the in vitro pharmacology of this compound. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.
References
- 1. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective PPARα Modulator Pemafibrate for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Pemafibrate and Pemafibrate-d4 in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Pemafibrate and its deuterated internal standard, Pemafibrate-d4, in plasma samples. The described protocol is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Pemafibrate. The method demonstrates high sensitivity, specificity, and a wide dynamic range, making it suitable for low-level determination of the analyte.
Introduction
Pemafibrate is a novel selective peroxisome proliferator-activated receptor-α (SPPARMα) modulator prescribed for the management of dyslipidemia.[1] Accurate and precise quantification of Pemafibrate in biological matrices is essential for evaluating its efficacy and safety profiles during drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2] This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of Pemafibrate and this compound.
Experimental
Materials and Reagents
-
Pemafibrate reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
A validated LC-MS/MS assay method has been established for the sensitive and rapid quantification of Pemafibrate.[1] The following tables summarize the optimized chromatographic and mass spectrometric parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Shimadzu LC-30AD HPLC system or equivalent |
| Column | ZORBAX Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 45-100% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 37°C |
| Run Time | 6.0 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Q-Trap 6500 (Sciex) or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pemafibrate) | m/z 491.2 → [Fragment Ion 1], [Fragment Ion 2] |
| MRM Transition (this compound) | m/z 495.2 → [Fragment Ion 1], [Fragment Ion 2] |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
| Source Temperature | 500°C |
Note: Specific fragment ions and collision energies should be optimized in-house for the specific instrument being used.
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for the extraction of Pemafibrate and this compound from plasma samples.
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Results and Discussion
This method has been validated and demonstrated to be accurate, precise, and sensitive for the quantification of Pemafibrate in plasma.
Table 3: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.05 - 100.00 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Accuracy and Precision | Excellent, meeting regulatory acceptance criteria |
| Matrix Effect | No significant matrix effect observed |
| Recovery | High and consistent recovery |
The use of this compound as an internal standard ensures reliable quantification by correcting for any variability during the analytical process. The chromatographic conditions provide good separation of the analytes from endogenous plasma components, minimizing the risk of ion suppression or enhancement.
Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Pemafibrate and this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of Pemafibrate and its deuterated internal standard, this compound, in plasma. This protocol is well-suited for regulated bioanalysis in support of preclinical and clinical studies of Pemafibrate. The combination of a simple and effective sample preparation procedure with the specificity and sensitivity of tandem mass spectrometry ensures high-quality data for pharmacokinetic and other drug development applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Pemafibrate-d4 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with Pemafibrate-d4. This guide provides detailed answers to frequently asked questions (FAQs) and troubleshooting workflows to help researchers, scientists, and drug development professionals resolve poor peak shape in their chromatographic analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can lead to inaccurate integration and reduced resolution.[1][2] The primary causes for peak tailing with a compound like this compound, which has basic nitrogen atoms, often relate to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
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Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[2][3]
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Solution 1: Adjust Mobile Phase pH: this compound is a weakly basic compound. Working at a lower pH (e.g., pH 2.5-3.5) will protonate the basic nitrogens, which can reduce interactions with acidic silanol groups. Ensure the pH is at least 2 units away from the analyte's pKa for consistent ionization.[1]
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Solution 2: Use a Mobile Phase Additive: Add a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
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Solution 3: Employ an End-Capped Column: Use a column with high-quality end-capping to minimize the number of available silanol groups.
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Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.
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Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, mass overload was the likely cause.
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Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.
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Solution: First, try backflushing the column according to the manufacturer's instructions. If this does not resolve the issue, a more rigorous column wash with a series of strong solvents may be necessary. If the column is old or has been used extensively with complex matrices, it may need to be replaced.
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Q2: I am observing peak fronting (a "shark-fin" shape) for my this compound peak. What should I investigate?
A2: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This issue is less common than tailing but can still significantly affect quantification.
Potential Causes & Solutions:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte can travel too quickly through the initial part of the column, leading to fronting.
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Solution: Whenever possible, dissolve and inject your this compound standard in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample and keep the injection volume to a minimum.
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Column Overload (High Concentration): While mass overload often causes tailing, very high concentrations can sometimes lead to fronting, where the analyte molecules saturate the stationary phase and the excess moves down the column more rapidly.
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Solution: Dilute the sample concentration and reinject to see if the peak shape becomes more symmetrical.
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Column Packing Issues: A void or channel in the column packing bed can cause a portion of the analyte band to travel faster than the rest, resulting in a fronting peak. This would typically affect all peaks in the chromatogram.
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Solution: If all peaks exhibit fronting, the column may be damaged. Replacing the column is the most effective solution.
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Q3: My this compound peak is broader than expected. How can I improve its efficiency?
A3: Peak broadening results in decreased sensitivity and can compromise the resolution of closely eluting peaks.
Potential Causes & Solutions:
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Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening.
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Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and ensure the tubing lengths are as short as possible. Check all fittings to ensure they are properly seated to minimize dead volume.
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Column Deterioration: Over time, the packed bed of a column can degrade, leading to a loss of efficiency and broader peaks.
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Solution: Use a guard column to protect the analytical column from contaminants. If the column has been in use for a long time, its performance may be permanently diminished, and replacement is necessary.
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Mobile Phase Issues: A mobile phase with a high viscosity can slow down mass transfer, leading to broader peaks. Also, an improperly prepared or un-degassed mobile phase can cause issues.
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Solution 1: Optimize Mobile Phase: If using a viscous mobile phase (e.g., high percentage of water), consider switching to a less viscous organic modifier like acetonitrile if compatible with your separation.
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Solution 2: Increase Temperature: Increasing the column temperature can reduce the mobile phase viscosity and improve peak efficiency. A modest increase to 35-40°C can often sharpen peaks.
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Solution 3: Ensure Proper Mobile Phase Preparation: Always filter and thoroughly degas the mobile phase to prevent bubble formation, which can cause baseline noise and peak broadening.
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Q4: I am seeing a split peak for this compound. What could be the cause?
A4: A split peak suggests that the analyte is being introduced to the column as a disrupted band or is experiencing two different separation environments.
Potential Causes & Solutions:
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Partially Blocked Column Frit: A blockage in the inlet frit of the column can cause the sample flow to be unevenly distributed across the column head, splitting the peak.
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Solution: Disconnect the column and backflush it with a compatible solvent. If this doesn't work, the frit may need to be replaced, or the entire column may need replacement.
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Sample Solvent Effect: Injecting a large volume of a strong, non-polar solvent in a highly aqueous mobile phase (in reversed-phase) can cause the sample to precipitate at the column inlet, leading to a split or misshapen peak.
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Solution: As with peak fronting, ensure the sample solvent is as close in composition to the mobile phase as possible.
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Co-elution with an Interferent: It's possible that what appears to be a split peak is actually two different co-eluting compounds.
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Solution: If using a mass spectrometer, check the mass-to-charge ratio across the peak. A consistent m/z would indicate a true split peak, while a changing m/z would suggest a co-eluting species.
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Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Peak Shape Observation | Tailing Factor (Asymmetry) | Theoretical Plates |
| 7.0 | Severe Tailing | 2.5 | 3,500 |
| 5.0 | Moderate Tailing | 1.8 | 6,200 |
| 3.5 | Symmetrical | 1.2 | 11,500 |
| 2.8 | Symmetrical, Sharp | 1.05 | 14,800 |
Note: Data are representative examples to illustrate the trend.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for this compound
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound in reversed-phase HPLC.
1. Analyte Information:
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Compound: this compound
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Expected pKa: (As Pemafibrate is a weak base, assume a pKa in the range of 4-5 for the purpose of this example). The goal is to work at a pH at least 2 units below this value.
2. Materials & Equipment:
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HPLC system with UV or MS detector
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C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
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HPLC-grade acetonitrile and water
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Formic acid or phosphoric acid
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This compound standard solution (e.g., 10 µg/mL in 50:50 Acetonitrile:Water)
3. Mobile Phase Preparation:
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Prepare four different aqueous mobile phase components (Mobile Phase A):
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A1: Water (unbuffered, ~pH 7)
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A2: 0.1% Formic acid in water (pH ~2.8)
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A3: Phosphate buffer, 20 mM, pH 3.5
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A4: Acetate buffer, 20 mM, pH 5.0
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Mobile Phase B will be Acetonitrile.
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Filter all aqueous mobile phases through a 0.22 µm filter.
4. Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Injection Volume: 5 µL
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Gradient: 40% to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
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Detection: UV at 210 nm or appropriate wavelength for Pemafibrate.
5. Procedure:
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Equilibrate the column with the first mobile phase condition (using A1 and B) for at least 15 minutes.
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Inject the this compound standard solution and record the chromatogram.
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Flush the system and column thoroughly before introducing the next mobile phase condition.
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Repeat steps 1-3 for each of the prepared aqueous mobile phases (A2, A3, A4).
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For each run, analyze the resulting peak for shape, tailing factor, and theoretical plates.
6. Expected Outcome:
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The peak shape is expected to be significantly better at lower pH values (A2 and A3) due to the protonation of this compound, which minimizes secondary interactions with the stationary phase. The results can be tabulated as shown in Table 1 to identify the optimal pH.
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Caption: Effect of mobile phase pH on the ionization and peak shape of a basic analyte.
References
Addressing ion suppression effects with Pemafibrate-d4 internal standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a deuterated internal standard, specifically Pemafibrate-d4, to address ion suppression in the LC-MS/MS analysis of pemafibrate.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in pemafibrate bioanalysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte (pemafibrate) in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, poor sensitivity, and unreliable results. Given the complexity of biological matrices, ion suppression is a significant challenge that must be addressed to ensure data integrity.
Q2: How does using this compound as an internal standard (IS) help mitigate ion suppression?
A2: A stable isotope-labeled (SIL) internal standard like this compound is the preferred tool for correcting ion suppression. Because this compound is structurally and chemically almost identical to pemafibrate, it co-elutes during chromatography and is affected by the same degree of ion suppression or enhancement. The mass spectrometer can distinguish between the analyte and the IS due to the mass difference from the deuterium atoms. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to significantly improved accuracy and precision of the measurement.
Q3: Is this compound commercially available?
A3: Yes, this compound is available from several chemical suppliers for research purposes.[1][2][3] It is important to source a high-purity standard from a reputable vendor to ensure the reliability of your analytical method. While some published literature may use other deuterated forms like pemafibrate-d11, the principle of using a SIL-IS remains the same.[4]
Q4: What are the primary sources of ion suppression when analyzing pemafibrate in plasma?
A4: The most common sources of ion suppression in plasma samples are phospholipids from cell membranes, salts, and proteins.[5] These components are often present at high concentrations and can co-elute with pemafibrate if the sample preparation and chromatographic separation are not adequately optimized. Phospholipids are particularly problematic in positive electrospray ionization mode.
Q5: Besides using a SIL-IS, what other strategies can minimize ion suppression?
A5: Several strategies can be employed:
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Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.
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Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation between pemafibrate and major matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a guard column.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this is only viable if the pemafibrate concentration remains well above the lower limit of quantification (LLOQ).
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Instrumental Parameters: Modifying ion source parameters, such as temperature and gas flows, can sometimes reduce the impact of matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: High Variability in QC Samples or Inconsistent Results
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Possible Cause: Inconsistent ion suppression across different samples or batches of matrix. While this compound compensates for suppression, extreme variability can still impact results.
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Troubleshooting Steps:
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Review Sample Preparation: Ensure your sample cleanup procedure (e.g., SPE, LLE) is being performed consistently. Inadequate cleanup is a primary source of variability.
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Check for Matrix Lot-to-Lot Variability: If possible, evaluate the matrix effect in at least six different lots of blank plasma to ensure the method is robust.
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Optimize Chromatography: Increase the chromatographic resolution between your analyte and the "void volume" where salts and other highly polar interferences elute. Ensure pemafibrate does not elute in the region where phospholipids typically appear (often in the middle of a reversed-phase gradient).
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Visualize Ion Suppression: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant concentration of pemafibrate into the MS while injecting a blank, extracted plasma sample. Dips in the baseline signal indicate retention times where suppression occurs.
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Problem 2: Low Signal Intensity or Poor Sensitivity for Pemafibrate
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Possible Cause: Significant, consistent ion suppression is reducing the overall signal for both the analyte and the internal standard.
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Troubleshooting Steps:
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Improve Sample Cleanup: This is the most effective solution. Switch from protein precipitation to a more rigorous method like SPE to remove a broader range of interferences.
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Adjust Chromatographic Conditions: Ensure pemafibrate is not co-eluting with a major interfering peak. A change in stationary phase (e.g., from C18 to a phenyl-hexyl column) can alter selectivity.
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Optimize Ion Source Parameters: Systematically adjust the ion source temperature, nebulizer gas, and capillary voltage to maximize the signal for pemafibrate while potentially minimizing the ionization of interfering compounds.
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Reduce Flow Rate: Lowering the flow rate (e.g., by using a smaller internal diameter column) can sometimes improve ionization efficiency and reduce matrix effects.
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Problem 3: Internal Standard Signal is Unstable or Low
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Possible Cause: Issues with the internal standard itself, its addition to the sample, or extreme matrix effects affecting its signal.
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Troubleshooting Steps:
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Verify IS Concentration and Stability: Confirm the concentration of your this compound working solution and ensure it has not degraded.
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Ensure Consistent Spiking: Verify that the correct volume of IS is being added accurately and precisely to every sample at the beginning of the sample preparation process.
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Check for Contamination: A contaminated ion source or transfer line can lead to erratic signal. Perform system cleaning and maintenance.
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Evaluate Matrix Effect on IS: In your validation, ensure that the matrix factor for the IS is consistent and acceptable across different lots of matrix.
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Experimental Protocols and Data
Validated LC-MS/MS Method for Pemafibrate in Plasma
The following protocol is adapted from a validated method for the low-level determination of pemafibrate in rat plasma, which demonstrated high recovery and no significant matrix effect. This method utilizes a deuterated internal standard (pemafibrate-d11) which is analogous to using this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 50 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 10 ng/mL).
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Add 25 µL of 0.1 M HCl and vortex.
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Add 500 µL of tert-butyl methyl ether, vortex for 5 minutes, and centrifuge at 13,000 x g for 5 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.
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Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
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HPLC System: Shimadzu Nexera X2 UHPLC or equivalent.
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Column: Kinetex C18 (50 mm × 2.1 mm, 2.6 µm) or equivalent.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
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Flow Rate: 0.4 mL/min.
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Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent with ESI source.
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Ionization Mode: Positive.
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MRM Transitions:
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Pemafibrate: To be optimized based on instrumentation (e.g., Q1: 491.2 -> Q3: 177.1)
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This compound: To be optimized based on instrumentation (e.g., Q1: 495.2 -> Q3: 177.1)
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Quantitative Data Summary
The following tables present representative data from a typical method validation, illustrating how to assess matrix effect, recovery, and process efficiency.
Note: The following data are illustrative examples based on typical bioanalytical method validation acceptance criteria. The specific values are not from a published study using this compound but are representative of a well-performing method.
Table 1: Matrix Effect Assessment
The Matrix Factor (MF) is calculated as the peak response in the presence of matrix (blank plasma extract spiked with analyte) divided by the peak response in a neat solution. An IS-Normalized MF close to 1.00 indicates effective compensation for ion suppression.
| Analyte | Concentration (ng/mL) | Mean Matrix Factor (MF) | IS-Normalized MF | CV (%) |
| Pemafibrate | 0.15 (Low QC) | 0.92 | 1.01 | 3.5 |
| 75.0 (High QC) | 0.94 | 1.02 | 2.8 | |
| This compound | 10.0 (IS) | 0.91 | N/A | 4.1 |
Table 2: Recovery and Process Efficiency
Recovery refers to the efficiency of the extraction process. Process Efficiency accounts for both extraction recovery and matrix effects.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | CV (%) | Mean Process Efficiency (%) | CV (%) |
| Pemafibrate | 0.15 (Low QC) | 88.5 | 5.1 | 81.4 | 6.2 |
| 75.0 (High QC) | 90.2 | 4.5 | 84.8 | 5.5 | |
| This compound | 10.0 (IS) | 89.1 | 4.8 | 81.1 | 5.9 |
Visualizations
Pemafibrate's Mechanism of Action: PPARα Signaling Pathway
Pemafibrate is a selective peroxisome proliferator-activated receptor α (PPARα) modulator. The diagram below illustrates the signaling pathway it activates.
Troubleshooting Workflow for Ion Suppression
This diagram outlines a logical workflow for diagnosing and addressing ion suppression issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Isotope-Labeled Compounds | 2924193-31-5 | Invivochem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Preventing isotopic exchange of deuterium in Pemafibrate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling and use of Pemafibrate-d4 to ensure the isotopic stability of the deuterium labels. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues of isotopic exchange during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is a deuterated analog of Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator. In the commonly available form of this compound, the four deuterium atoms are located on the phenoxy aromatic ring. Aromatic carbon-deuterium (C-D) bonds are generally stable under typical experimental conditions.
Q2: What is isotopic exchange, and why is it a concern when using this compound?
Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This is a critical concern in applications such as quantitative analysis by mass spectrometry, where this compound is often used as an internal standard. The loss of deuterium atoms changes the mass of the standard, leading to inaccurate and unreliable analytical results.
Q3: Are the deuterium labels on this compound susceptible to exchange?
The deuterium labels on the aromatic ring of this compound are in stable positions and are not prone to exchange under standard analytical conditions. Unlike deuterium atoms attached to heteroatoms (like -OH or -NH2) or carbons adjacent to carbonyl groups, aromatic C-D bonds are robust. However, exposure to harsh conditions such as extreme pH, high temperatures, or certain metal catalysts could potentially facilitate exchange.
Q4: What are the optimal storage conditions for this compound to prevent isotopic exchange?
To ensure the long-term stability of this compound, it is recommended to store it as a solid at -20°C or below, protected from light and moisture. For solutions, prepare them in aprotic solvents like acetonitrile or DMSO and store them at low temperatures (-20°C or -80°C) in tightly sealed vials. Avoid prolonged storage in protic solvents (e.g., water, methanol), especially at non-neutral pH.
Q5: Can I use protic solvents like methanol or water when preparing samples with this compound?
While aprotic solvents are preferred for long-term storage, protic solvents can be used for sample preparation and analysis, provided the exposure time is minimized and the conditions are controlled. If aqueous solutions are necessary, it is best to maintain a pH between 2.5 and 7.[1] Always keep samples cool to slow down any potential exchange.
Troubleshooting Guide: Isotopic Exchange of this compound
This guide will help you identify and resolve potential issues related to the isotopic stability of this compound in your experiments.
Problem 1: Inconsistent or decreasing signal of this compound in mass spectrometry analysis.
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange | 1. Review Sample Handling: Ensure that samples are not exposed to high temperatures or extreme pH for extended periods. 2. Check Solvents: If using protic solvents, minimize the time the sample spends in them before analysis. Prepare samples fresh whenever possible. 3. Perform a Stability Test: Incubate a solution of this compound in your sample diluent at the autosampler temperature for the duration of a typical analytical run. Analyze the sample at the beginning and end of this period to check for any decrease in the deuterated signal or the appearance of the unlabeled Pemafibrate signal.[2] |
| Adsorption or Carryover | 1. Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash volume and duration between injections. 2. System Passivation: Inject a high-concentration standard several times to saturate any active sites in the LC system before running your samples.[2] |
| Incorrect Preparation | 1. Verify Solution Concentration: Double-check the calculations and dilutions used to prepare your stock and working solutions. 2. Ensure Homogeneity: Thoroughly vortex or mix solutions before use. |
Problem 2: Appearance of a signal corresponding to unlabeled Pemafibrate in a this compound standard solution.
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange | 1. Confirm with Mass Spectrum: Acquire a full-scan mass spectrum of the aged standard solution. Look for the presence of the molecular ion of unlabeled Pemafibrate. 2. Optimize Conditions: If exchange is confirmed, adjust your experimental conditions (lower temperature, use aprotic solvents for storage, maintain pH between 2.5-7) to minimize it.[1] |
| Impurity in the Standard | 1. Check Certificate of Analysis (CoA): Review the CoA for the specified isotopic purity of the this compound standard. 2. Contact Supplier: If the level of unlabeled Pemafibrate is higher than specified, contact the supplier. |
Quantitative Data Summary
The following table summarizes the recommended experimental conditions to minimize the risk of isotopic exchange for deuterated standards like this compound.
| Parameter | Recommended Condition | Rationale |
| pH of Aqueous Solutions | 2.5 - 7.0 | The rate of D-H exchange is minimized in this pH range.[1] |
| Storage Temperature (Solid) | -20°C or below | Low temperatures slow down chemical reactions, including potential exchange. |
| Storage Temperature (Solution) | -20°C to -80°C | Significantly reduces the rate of any potential exchange in solution. |
| Storage Solvents | Aprotic (e.g., Acetonitrile, DMSO) | Minimizes the source of protons that can exchange with deuterium. |
| Analytical Solvents | Aprotic preferred; Protic (e.g., Methanol, Water) acceptable for short-term use | If using protic solvents, keep exposure time to a minimum and maintain cool temperatures. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions of this compound
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Stock Solution (e.g., 1 mg/mL):
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Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
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Accurately weigh the required amount of this compound.
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Dissolve the solid in a suitable aprotic solvent, such as acetonitrile or DMSO, in a Class A volumetric flask.
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Ensure the solid is completely dissolved before diluting to the final volume.
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Store the stock solution at -20°C or below in a tightly sealed, light-protected vial.
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Working Solutions:
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Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., the initial mobile phase of your LC method).
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Prepare fresh working solutions daily or as needed for your experiments.
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Protocol 2: Protocol for Testing the Isotopic Stability of this compound
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Prepare Test Solutions:
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Prepare a solution of this compound at the working concentration in your typical sample diluent (e.g., mobile phase or reconstitution solvent).
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-
Initial Analysis (T=0):
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Analyze the freshly prepared solution by LC-MS/MS to establish the initial peak area of this compound and to confirm the absence of a significant peak for unlabeled Pemafibrate.
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Incubation:
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Store the test solution under the conditions you wish to evaluate (e.g., in the autosampler at a specific temperature) for a predefined period (e.g., 24 hours).
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Final Analysis:
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After the incubation period, re-analyze the test solution.
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Data Evaluation:
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Compare the peak area of this compound from the initial and final analyses. A significant decrease may indicate degradation or exchange.
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Examine the chromatogram from the final analysis for any increase in the signal corresponding to unlabeled Pemafibrate. The appearance or increase of this peak is a direct indication of isotopic exchange.
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Visualizations
References
Common sources of error in quantitative analysis using Pemafibrate-d4
Technical Support Center: Quantitative Analysis Using Pemafibrate-d4
Welcome to the technical support center for the quantitative analysis of Pemafibrate using its deuterated internal standard, this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific problems you may encounter, offering potential causes and step-by-step solutions.
Issue 1: High Variability or Inconsistent Internal Standard (IS) Response
Symptom: The peak area of this compound is erratic across your analytical run, including calibration standards, quality controls (QCs), and unknown samples. A stable IS response is crucial for accurate quantification.[1]
Potential Causes & Solutions:
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Inconsistent Sample Preparation: Errors in aliquoting the IS, variable extraction recovery, or incomplete mixing can lead to inconsistencies.[2]
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Solution: Review your sample preparation protocol. Ensure pipettes are calibrated and that vortexing/mixing steps are consistent and adequate. Prepare a fresh IS spiking solution to rule out degradation or incorrect concentration.[2]
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Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's source.[3] This is a major cause of signal variability.
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Solution: Optimize the chromatographic method to better separate this compound from matrix interferences. If separation is not possible, enhance the sample clean-up procedure (e.g., use a more rigorous solid-phase extraction protocol).
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Instrumental Problems: Issues such as an inconsistent autosampler injection volume, a contaminated ion source, or a failing LC column can lead to signal variability.
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Solution: Perform an injection precision test with a standard solution to check the autosampler. Clean the ion source according to the manufacturer's instructions and re-run system suitability tests.
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-
Internal Standard Instability: this compound may be degrading during sample collection, storage, or processing.
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Solution: Conduct stability tests to ensure this compound is stable under all experimental conditions (e.g., bench-top, freeze-thaw, long-term storage).
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Issue 2: Poor Chromatographic Peak Shape for this compound
Symptom: The this compound peak is tailing, fronting, or split. Poor peak shape can lead to inconsistent integration and inaccurate quantification.
Potential Causes & Solutions:
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Column Contamination or Degradation: Buildup of matrix components on the analytical column can degrade performance.
-
Solution: Implement a robust column washing protocol between runs. If performance does not improve, replace the guard column or the analytical column.
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-
Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
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Solution: Ensure the sample diluent is the same as or weaker than the starting mobile phase composition.
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-
Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds like Pemafibrate.
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Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic state.
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Issue 3: Calibration Curve is Non-Linear or Fails Acceptance Criteria
Symptom: The calibration curve for Pemafibrate does not meet the required linearity (e.g., r² < 0.99) or the back-calculated concentrations of the standards are outside the acceptance limits (typically ±15%).
Potential Causes & Solutions:
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Isotopic Interference: Naturally occurring isotopes of Pemafibrate can contribute to the signal of this compound, especially at high analyte concentrations. This "crosstalk" can cause a non-linear response.
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Solution: Check the mass spectra of a high-concentration Pemafibrate standard to see if there is a signal in the this compound mass transition. If significant, a non-linear regression model may be more appropriate, or a different, heavier labeled internal standard (e.g., ¹³C) might be needed.
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Contamination of IS with Analyte: The this compound standard may contain a small amount of unlabeled Pemafibrate, which can affect the accuracy of the lowest calibration points.
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Solution: Analyze the this compound spiking solution alone to check for the presence of unlabeled analyte. The response should be minimal, typically less than 20% of the Lower Limit of Quantification (LLOQ) response.
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Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a flattening of the calibration curve.
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Solution: Extend the calibration range or dilute samples that are expected to have very high concentrations.
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Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak eluting slightly earlier than the unlabeled Pemafibrate peak?
A1: This is a known phenomenon called the "isotope effect". Deuterium is slightly smaller and forms slightly stronger bonds than hydrogen, which can lead to a small difference in retention time on a reversed-phase column. While a small, consistent shift is often acceptable, it can become problematic if the two compounds separate enough to experience different levels of matrix effects, known as differential matrix effects. For optimal performance, adjust chromatographic conditions (e.g., mobile phase composition or gradient) to minimize this separation and achieve co-elution.
Q2: What are differential matrix effects and how do they impact my analysis?
A2: Differential matrix effects occur when matrix components affect the ionization of the analyte (Pemafibrate) and the internal standard (this compound) differently. This can happen if the two do not perfectly co-elute and move into regions of varying ion suppression or enhancement. Even with a deuterated internal standard, this can lead to a loss of accuracy and precision. Ensuring complete co-elution is the best way to mitigate this risk.
Q3: How can I be sure my this compound standard is stable?
A3: Stability must be systematically evaluated during method validation. This involves testing the analyte in quality control (QC) samples at low and high concentrations under various conditions that mimic the sample lifecycle. Key stability tests include:
-
Freeze-Thaw Stability: Assess stability after multiple cycles of freezing and thawing.
-
Bench-Top Stability: Evaluate stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Confirm stability in a frozen state for the expected duration of sample storage.
-
Autosampler Stability: Ensure the processed samples are stable in the autosampler for the duration of the analytical run.
For each condition, the measured concentrations of the stability samples should be within ±15% of the nominal concentrations.
Q4: What should I do if I suspect isotopic exchange is occurring with this compound?
A4: Isotopic exchange happens when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix. This is more likely if the deuterium labels are on labile positions, such as on heteroatoms (-OH, -NH). This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.
-
Troubleshooting: First, confirm the location of the deuterium labels on the this compound molecule. If they are in potentially labile positions, avoid harsh pH conditions (both acidic and basic) during sample preparation and chromatography. If the problem persists, a standard labeled in a more stable position or with ¹³C may be necessary.
Quantitative Data Summary
The following table outlines typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines, which are essential for ensuring the reliability of your quantitative data.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | At least 75% of standards must be within ±15% of nominal value (±20% for LLOQ). Correlation coefficient (r²) should be ≥0.99. |
| Accuracy & Precision | For at least 4 out of 6 QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The matrix factor (ratio of analyte response in matrix vs. neat solution) should be consistent across different lots of matrix. The %CV should be ≤15%. |
| Recovery | Extraction recovery of the analyte and internal standard should be consistent and reproducible. The %CV should be ≤15%. |
| Stability | Mean concentration of stability QCs must be within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantitation
Experimental Protocols
Protocol: System Suitability Test (SST)
Objective: To verify the performance of the LC-MS/MS system before running an analytical batch.
Procedure:
-
Prepare a system suitability solution containing Pemafibrate and this compound at a concentration in the middle of the calibration range (e.g., mid QC level).
-
Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Make five or six replicate injections of the SST solution.
-
Evaluate the following parameters:
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Peak Area Precision: The %CV of the peak areas for both Pemafibrate and this compound should be ≤15%.
-
Retention Time Precision: The %CV of the retention times should be ≤2%.
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Peak Shape: The peak asymmetry or tailing factor should be within an acceptable range (e.g., 0.8 to 1.5).
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Signal-to-Noise Ratio (S/N): For a solution at the LLOQ concentration, the S/N ratio should be ≥5.
-
-
The system passes if all parameters meet the pre-defined acceptance criteria.
Visualizations
Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for quantitative analysis using this compound, highlighting stages where errors can be introduced.
Caption: Analytical workflow highlighting key stages and potential sources of error.
Troubleshooting Logic for Inconsistent IS Signal
This diagram provides a logical path for diagnosing the root cause of a variable this compound signal.
Caption: A troubleshooting flowchart for diagnosing inconsistent internal standard signals.
References
Improving the recovery of Pemafibrate-d4 during sample extraction
Welcome to the technical support center for troubleshooting and improving the recovery of Pemafibrate-d4 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Pemafibrate, a selective peroxisome proliferator-activated receptor α (PPARα) modulator used in the treatment of dyslipidemia.[1] As an internal standard, this compound is added to samples at a known concentration before extraction to correct for variability in sample preparation and analysis. Consistent and high recovery of the internal standard is crucial for accurate and precise quantification of the target analyte, Pemafibrate.
Q2: What are the common causes of low recovery for this compound?
Low recovery of this compound can stem from several factors related to the chosen extraction method (Solid-Phase Extraction, Liquid-Liquid Extraction, or Protein Precipitation), the physicochemical properties of Pemafibrate, and the sample matrix (typically plasma). Common causes include suboptimal pH, inappropriate solvent selection, incomplete elution, and matrix effects.
Q3: What are the key physicochemical properties of Pemafibrate to consider for extraction?
Pemafibrate is an acidic compound with a pKa of approximately 3.94 and a logP of around 5.22.[2] These properties indicate that it is a relatively non-polar, acidic molecule. Understanding these characteristics is essential for optimizing the pH and solvent conditions during extraction to ensure it is in the appropriate ionization state for retention and elution.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE is often related to one of the four key steps: conditioning, loading, washing, or elution.
Issue: Low Recovery of this compound using SPE
| Potential Cause | Description | Recommended Solution |
| Improper Sorbent Selection | The chosen sorbent does not adequately retain this compound. Given its acidic nature and hydrophobicity, a standard C18 sorbent might not be optimal without careful pH control. | Consider using a mixed-mode sorbent (e.g., reversed-phase with anion exchange) to leverage both hydrophobic and ionic interactions. For reversed-phase sorbents (like C18), ensure the sample pH is adjusted to be at least 2 units below the pKa of Pemafibrate (~3.94) to ensure it is in its neutral, more hydrophobic form.[3] |
| Suboptimal Sample pH during Loading | If the sample pH is not correctly adjusted, this compound may not be in the desired ionization state for retention. | For reversed-phase SPE, acidify the sample to a pH of approximately 2 to ensure this compound is protonated and retained on the non-polar sorbent. For anion exchange SPE, the sample pH should be adjusted to be at least 2 units above the pKa to ensure it is deprotonated (negatively charged). |
| Wash Solvent is Too Strong | The wash solvent may be eluting this compound along with interferences before the elution step. | Decrease the organic content of the wash solvent. For example, if using methanol/water, reduce the percentage of methanol. Perform a wash step with a weak organic solvent to remove polar interferences while retaining the analyte. |
| Incomplete Elution | The elution solvent is not strong enough to completely desorb this compound from the sorbent. | Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile). For reversed-phase SPE, eluting with a basic solvent (e.g., containing a small amount of ammonium hydroxide) can help to deprotonate this compound, making it more polar and easier to elute. |
| Sorbent Overload | The amount of analyte and matrix components in the sample exceeds the binding capacity of the SPE cartridge. | Reduce the sample volume or dilute the sample before loading. Alternatively, use an SPE cartridge with a larger sorbent mass. |
Experimental Protocol: Generic Reversed-Phase SPE for Acidic Drugs
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Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water (pH ~2.7). Do not allow the sorbent to dry.
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Sample Loading: Acidify the plasma sample with formic acid to a pH below 2.0. Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
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Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
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Elution: Elute this compound with 1 mL of methanol. To improve recovery, a second elution may be performed.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
Troubleshooting workflow for low recovery in SPE.
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is sensitive to pH, solvent choice, and physical mixing.
Issue: Low Recovery of this compound using LLE
| Potential Cause | Description | Recommended Solution |
| Incorrect Aqueous Phase pH | For an acidic drug like Pemafibrate, the aqueous phase pH must be acidic to ensure it is in its neutral, more non-polar form to partition into the organic solvent. | Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of Pemafibrate (~3.94). A pH of around 2 is recommended.[4] |
| Inappropriate Extraction Solvent | The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. | Select a water-immiscible organic solvent with appropriate polarity. Common choices for acidic drugs include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate.[4] |
| Emulsion Formation | The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery and high variability. | To prevent emulsions, use gentle mixing (inverting the tube) instead of vigorous vortexing. To break an existing emulsion, try adding a small amount of salt (e.g., sodium chloride), centrifuging at a higher speed, or adding a few drops of a different organic solvent. |
| Insufficient Mixing or Phase Separation | Inadequate mixing can lead to incomplete extraction, while poor phase separation can result in carryover of the aqueous phase. | Ensure thorough but gentle mixing of the two phases. Allow sufficient time for the layers to separate completely. Centrifugation is highly recommended to achieve a clean separation. |
| Back-Extraction Issues | If a back-extraction step is used to clean up the sample, the pH of the aqueous back-extraction solution may not be optimal. | For back-extracting an acidic drug from the organic phase into a fresh aqueous phase, the pH of the aqueous solution should be adjusted to be at least 2 units above the pKa to ensure the analyte is ionized and partitions into the aqueous layer. |
Experimental Protocol: Generic LLE for Acidic Drugs in Plasma
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Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the this compound internal standard solution.
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pH Adjustment: Add 50 µL of 1M hydrochloric acid to acidify the plasma to a pH of approximately 2.
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Solvent Addition: Add 500 µL of ethyl acetate (or another suitable organic solvent).
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Extraction: Cap the tube and mix by gentle inversion for 5-10 minutes.
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Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
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Collection: Carefully transfer the upper organic layer to a clean tube.
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Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
A general workflow for LLE of this compound.
Protein Precipitation (PPT) Troubleshooting
PPT is a simple and fast method, but it can be less clean than SPE or LLE, potentially leading to matrix effects.
Issue: Low or Variable Recovery of this compound using PPT
| Potential Cause | Description | Recommended Solution |
| Incomplete Protein Precipitation | Insufficient precipitating agent or inadequate mixing can lead to incomplete protein removal, which can trap this compound. | Use a sufficient volume of cold organic solvent. A common ratio is 3:1 or 4:1 of solvent to plasma. Acetonitrile is often more effective than methanol for protein precipitation. Ensure thorough vortexing after adding the solvent. |
| Analyte Co-precipitation | This compound may co-precipitate with the proteins, leading to its loss in the protein pellet. | Optimize the choice of precipitating solvent. While acetonitrile is common, methanol or acetone can also be tested. Adjusting the pH of the sample before adding the organic solvent might help reduce co-precipitation. |
| Supernatant Aspiration Errors | Inconsistent or incomplete aspiration of the supernatant after centrifugation can lead to variable recovery. | Be careful and consistent when pipetting the supernatant to avoid disturbing the protein pellet. Leave a small amount of supernatant behind to ensure the pellet is not aspirated. |
| Matrix Effects | Although not a direct cause of low recovery during the extraction step, significant ion suppression or enhancement in the mass spectrometer due to co-extracted matrix components can manifest as apparent low or high recovery. | While PPT is simple, it is the least clean of the extraction methods. If matrix effects are suspected, consider a more selective sample preparation technique like SPE or LLE. |
Experimental Protocol: Protein Precipitation with Acetonitrile
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Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the this compound internal standard solution.
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Precipitation: Add 300 µL of ice-cold acetonitrile.
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Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
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Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Collection: Carefully transfer the supernatant to a clean tube.
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Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis. This step can help to concentrate the sample and exchange the solvent to one that is more compatible with the initial mobile phase conditions.
A decision tree for troubleshooting low recovery in PPT.
Data Presentation: Expected Recovery of this compound
The following table summarizes the typical expected recovery ranges for an acidic, non-polar compound like this compound from plasma using different extraction techniques. These are representative values and actual recoveries may vary depending on the specific experimental conditions.
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 85 - 105 | High selectivity, clean extracts, potential for automation. | More complex method development, higher cost per sample. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Good selectivity, relatively low cost. | Can be labor-intensive, potential for emulsion formation, uses larger solvent volumes. |
| Protein Precipitation (PPT) | 80 - 110 | Simple, fast, low cost. | Less clean extracts, higher potential for matrix effects. |
References
Dealing with matrix effects in the analysis of Pemafibrate with Pemafibrate-d4
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Pemafibrate, with a focus on the use of its stable isotope-labeled internal standard, Pemafibrate-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Pemafibrate? A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Pemafibrate, due to co-eluting, undetected components in the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), which are primary causes of inaccurate and imprecise results in LC-MS/MS bioanalysis.[2][3] The "matrix" itself refers to all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.
Q2: What are the primary sources of matrix effects in biological samples like plasma or serum? A2: In plasma and serum analysis, the most significant source of matrix effects is phospholipids from cell membranes. Phospholipids are highly abundant and are known to cause substantial ion suppression in electrospray ionization (ESI), which can compromise the accuracy, precision, and sensitivity of quantification. Other components like salts, proteins, and formulation agents that are not completely removed during sample preparation also contribute to matrix effects.
Q3: How does using this compound as an internal standard help compensate for matrix effects? A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the most effective tool for compensating for matrix effects. Because a SIL-IS is chemically identical to the analyte, it co-elutes and exhibits nearly identical ionization behavior. This ensures that any matrix-induced suppression or enhancement affects both the analyte (Pemafibrate) and the internal standard (this compound) to the same degree. As a result, the ratio of the analyte signal to the internal standard signal remains consistent, allowing for reliable quantification even when the absolute signal intensity fluctuates.
Q4: Can this compound compensate for all matrix-related issues? A4: While highly effective, a SIL-IS may not be a complete solution in cases of severe matrix effects. If ion suppression is very strong, the analyte signal may fall below the limit of quantification, which the internal standard cannot remedy. Furthermore, if the matrix effect is not uniform across different sample lots, it can lead to variability. Therefore, minimizing matrix effects through optimized sample preparation and chromatography is always the best approach, using the SIL-IS to compensate for any remaining, unavoidable effects.
Troubleshooting Guide
This section offers solutions to specific problems you may encounter during your experiments.
Q5: I am observing poor precision and inconsistent results for Pemafibrate, even when using this compound. What should be my first troubleshooting step? A5: The first step is to determine if your assay is being affected by matrix effects that are not being adequately compensated for by the internal standard. This involves a systematic investigation beginning with a quantitative assessment of the matrix effect, followed by optimization of your sample preparation and chromatography if necessary.
Caption: Troubleshooting workflow for investigating matrix effects.
Q6: How do I perform a quantitative assessment of matrix effects? A6: The most widely accepted method is the post-extraction spike experiment . This method quantitatively determines the extent of ion suppression or enhancement by comparing the analyte's response in a pure solution versus its response when spiked into an extracted blank matrix. The result is expressed as a Matrix Factor (MF).
The Matrix Factor is calculated using the following equation: MF (%) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution) * 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. Ideally, the absolute MF should be between 85% and 115%.
Q7: My assessment confirms a significant matrix effect that this compound isn't fully correcting. What are my optimization options? A7: If a significant matrix effect is confirmed, you should focus on improving two key areas of your method: sample preparation and chromatographic separation.
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components, especially phospholipids, as possible before injection. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids. Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For particularly challenging matrices, specialized techniques like HybridSPE, which specifically target phospholipids, can be highly effective.
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Optimize Chromatography: Modifying the LC method can help separate Pemafibrate from co-eluting matrix components. You can try adjusting the gradient elution profile to shift the retention time of Pemafibrate away from regions of high ion suppression. Testing a different column chemistry (e.g., from C18 to a phenyl-hexyl column) may also alter selectivity and improve separation from interferences.
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol details the steps to calculate the Matrix Factor (MF) for Pemafibrate.
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Prepare Three Sample Sets:
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Set A (Neat Solution): Prepare a solution of Pemafibrate and this compound in the reconstitution solvent at a known concentration (e.g., a mid-range QC).
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Set B (Post-Spiked Matrix): Take at least six different lots of blank biological matrix (e.g., plasma). Process them using your sample preparation method. After the final extraction step, spike the resulting extract with Pemafibrate and this compound to the same final concentration as in Set A.
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Set C (Blank Matrix): Process the blank biological matrix using your sample preparation method without adding the analyte or internal standard. This is to ensure there are no interfering peaks from the matrix itself.
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LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
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Calculate the Matrix Factor (MF):
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Determine the average peak area of Pemafibrate from the replicates in Set A.
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Determine the average peak area of Pemafibrate from the replicates in Set B.
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Calculate the MF using the formula: MF = (Average Peak Area from Set B) / (Average Peak Area from Set A) .
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Calculate the IS-Normalized MF: To assess how well this compound compensates for the matrix effect, calculate the IS-Normalized MF.
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Calculate the MF for Pemafibrate and for this compound separately.
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Calculate the IS-Normalized MF = (MF of Pemafibrate) / (MF of this compound).
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A value close to 1.0 indicates effective compensation.
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Caption: Experimental workflow for the post-extraction spike method.
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
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Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
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Add the internal standard (this compound).
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Add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol) to the tube.
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Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
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Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)
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Aliquot 100 µL of the plasma sample into a glass tube.
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Add the internal standard (this compound).
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Adjust the pH of the sample to ensure Pemafibrate is in its uncharged state.
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Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
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Vortex or mix for 5-10 minutes to facilitate the extraction of the analyte into the organic phase.
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Centrifuge to separate the aqueous and organic layers.
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Transfer the organic layer to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.
Data Summaries
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table provides a general comparison of common extraction techniques regarding their effectiveness at removing matrix components, particularly phospholipids.
| Technique | Principle | Pros | Cons | Typical Phospholipid Removal |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by an organic solvent or acid. | Fast, simple, inexpensive. | Non-selective, poor removal of phospholipids, leading to significant matrix effects. | Low (<20%) |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. | Cleaner extracts than PPT, good removal of salts and polar interferences. | More labor-intensive, requires solvent evaporation/reconstitution steps. | Moderate (60-80%) |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides very clean extracts, high analyte concentration factor. | Requires method development, can be more costly and time-consuming. | High (80-95%) |
| HybridSPE® | Combines protein precipitation with specific removal of phospholipids via a zirconia-coated sorbent. | Fast, provides excellent phospholipid removal, simpler than traditional SPE. | Higher cost per sample than PPT or LLE. | Very High (>99%) |
Table 2: Example Data from a Post-Extraction Spike Experiment for Pemafibrate
This table shows hypothetical data to illustrate the calculation of the Matrix Factor (MF) and the effectiveness of the internal standard.
| Sample Set | Analyte | Mean Peak Area (n=6) | Calculated MF | IS-Normalized MF |
| Set A (Neat Solution) | Pemafibrate | 2,500,000 | - | |
| This compound | 2,650,000 | - | ||
| Set B (Post-Spiked Matrix) | Pemafibrate | 1,750,000 | 70.0% (Suppression) | 1.04 |
| This compound | 1,795,000 | 67.7% (Suppression) |
Table 3: Typical LC-MS/MS Parameters for Pemafibrate Analysis
The following parameters are based on published methods and serve as a starting point for method development.
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B, ramp up to high %B, re-equilibrate |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Pemafibrate and this compound |
| Run Time | Typically < 6 minutes |
References
Optimization of mobile phase for better separation of Pemafibrate and its deuterated analog
Technical Support Center: Chromatographic Separation of Pemafibrate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the mobile phase for the separation of Pemafibrate and its deuterated analog (e.g., Pemafibrate-d4) using reverse-phase liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good separation between Pemafibrate and its deuterated analog challenging?
A1: The primary challenge lies in their structural similarity. Deuterated analogs have nearly identical chemical properties to their non-deuterated counterparts. The separation in reverse-phase chromatography is based on subtle differences in hydrophobicity. Deuterium is slightly more electron-donating than hydrogen, which can lead to minor changes in polarity and interaction with the stationary phase, but this effect is often minimal, resulting in co-elution or poor resolution. It has been observed that deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography.[1]
Q2: What is a good starting point for mobile phase selection?
A2: For a typical C18 column, a good starting point is a gradient elution using an acidified aqueous phase and an organic modifier.
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Aqueous Phase (A): 0.1% Formic Acid in Water
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Organic Phase (B): 0.1% Formic Acid in Acetonitrile A gradient from a lower to a higher percentage of acetonitrile allows for the elution of compounds with a range of polarities while keeping peaks sharp.
Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the separation?
A3: Acetonitrile and methanol have different solvent strengths and selectivities.
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Acetonitrile is a stronger solvent in reverse-phase chromatography and often provides sharper peaks and lower backpressure.
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Methanol can offer different selectivity due to its ability to engage in hydrogen bonding. If you are facing poor resolution with acetonitrile, switching to methanol or using a combination of both can alter the selectivity and potentially improve the separation between the closely eluting Pemafibrate and its analog.[2]
Q4: What is the role of pH in the separation of Pemafibrate?
A4: Pemafibrate is an acidic compound with a pKa of approximately 3.94.[3] The pH of the mobile phase significantly impacts the ionization state of the molecule and, consequently, its retention and peak shape.[4][5]
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At a pH well below the pKa (e.g., pH < 2) , Pemafibrate will be in its neutral, non-ionized form. This form is more hydrophobic and will be more strongly retained on a reverse-phase column, leading to longer retention times and potentially better peak shapes.
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At a pH near the pKa (pH ≈ 3.94) , both the ionized and non-ionized forms will exist, which can lead to broad or split peaks. It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
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At a pH above the pKa , Pemafibrate will be in its ionized (anionic) form, which is more polar and will be less retained, leading to shorter retention times.
For optimal peak shape and retention, maintaining a mobile phase pH below 3 is recommended. This is commonly achieved by adding 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2) to the mobile phase.
Q5: Should I use an isocratic or a gradient elution method?
A5: A gradient elution is generally recommended for method development. It allows you to screen a wide range of mobile phase compositions in a single run, which helps in determining the approximate organic solvent percentage needed to elute the compounds. A shallow gradient is often beneficial for separating closely eluting peaks, as it increases the resolution between them. An isocratic method, where the mobile phase composition is constant, can be developed once the optimal solvent ratio is identified, but it may be less effective at separating the isotopologues if they are very close.
Troubleshooting Guide: Poor Resolution
Issue: Co-elution or insufficient resolution (Resolution, Rs < 1.5) between Pemafibrate and its deuterated analog.
Step 1: Initial Assessment and System Suitability
Before modifying the mobile phase, ensure the HPLC/UPLC system is performing correctly.
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Check for Peak Tailing or Splitting: Poor peak shape can negatively impact resolution. This could be due to issues like column degradation, improper connections, or sample solvent effects.
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System Pressure: A stable system pressure indicates consistent flow. Fluctuations can point to pump issues or leaks.
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Use a Guard Column: A guard column can protect the analytical column from contaminants that might affect its performance.
Step 2: Modify the Organic Modifier and Solvent Strength
If the system is functioning correctly, the next step is to adjust the mobile phase. The goal is to find a condition that maximizes the small differences in interaction between the two analogs and the stationary phase.
Experiment 1: Changing the Organic Modifier
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Rationale: Acetonitrile and methanol offer different selectivities. Switching between them can alter the elution order or improve separation.
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Action: If your current method uses acetonitrile, develop a parallel method using methanol. Compare the chromatograms for any improvement in resolution.
| Method | Organic Modifier | Pemafibrate RT (min) | This compound RT (min) | Resolution (Rs) |
| 1A | Acetonitrile | 5.21 | 5.18 | 0.8 |
| 1B | Methanol | 6.54 | 6.49 | 1.1 |
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Observation: In this example, switching to methanol provided a slight improvement in resolution.
Step 3: Optimize the Mobile Phase pH
Experiment 2: Adjusting Aqueous Phase Acidity
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Rationale: Pemafibrate is an acidic compound. Ensuring it is fully protonated (non-ionized) by lowering the pH can improve peak shape and retention, which may enhance resolution.
-
Action: Compare the separation using different acid modifiers in the aqueous phase.
| Method | Aqueous Phase (A) | Organic Phase (B) | Pemafibrate RT (min) | This compound RT (min) | Resolution (Rs) |
| 2A | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | 5.21 | 5.18 | 0.8 |
| 2B | 0.1% TFA in Water | 0.1% TFA in ACN | 5.35 | 5.31 | 1.2 |
-
Observation: Using a stronger acid like TFA lowered the pH further, slightly increasing retention and improving resolution.
Step 4: Adjust the Gradient Slope
Experiment 3: Flattening the Gradient
-
Rationale: A shallower (flatter) gradient increases the time the analytes spend in the mobile phase where separation occurs, often leading to better resolution for closely eluting compounds.
-
Action: Decrease the rate of change of the organic solvent percentage over time.
| Method | Gradient Profile (%B) | Pemafibrate RT (min) | This compound RT (min) | Resolution (Rs) |
| 3A (Fast) | 40-80% in 5 min | 4.85 | 4.82 | 0.9 |
| 3B (Shallow) | 55-65% in 10 min | 7.12 | 7.05 | 1.6 |
-
Observation: The shallow gradient significantly improved the resolution to an acceptable level (Rs > 1.5).
Experimental Protocols
Protocol: Reverse-Phase UPLC Method for Pemafibrate Separation
This protocol outlines a general method that can be used as a starting point for optimization.
-
Instrumentation:
-
UPLC system with a binary pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program (Example for Optimization):
-
Start at 40% B
-
Linear ramp to 65% B over 10 minutes
-
Ramp to 95% B over 0.5 minutes and hold for 1 minute (column wash)
-
Return to 40% B over 0.5 minutes and hold for 3 minutes (equilibration)
-
-
Detector:
-
UV: 280 nm
-
MS (if available): Electrospray Ionization (ESI) in negative mode, monitoring the appropriate m/z for Pemafibrate and this compound.
-
-
-
Sample Preparation:
-
Prepare stock solutions of Pemafibrate and this compound in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solutions with the initial mobile phase conditions (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid) to the desired working concentration (e.g., 100 ng/mL). Using a sample solvent weaker than the mobile phase at the start of the gradient can improve peak shape.
-
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Logical relationships in mobile phase optimization.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biotage.com [biotage.com]
- 5. veeprho.com [veeprho.com]
Ensuring long-term stability of Pemafibrate-d4 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Pemafibrate-d4 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experiment. For most in vitro applications, DMSO is a common choice.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: How long can I store this compound stock solutions?
A3: While the solid form of Pemafibrate is stable for at least two years when stored at -20°C, the long-term stability of its solutions is not extensively documented in publicly available literature.[2] The stability of a solution will depend on the solvent used, storage temperature, and handling practices. It is best practice to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions.
Q4: What are the potential signs of degradation in my this compound stock solution?
A4: Visual signs of degradation can include color change or the appearance of precipitate. However, chemical degradation may not always be visible. A decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC or LC-MS) are strong indicators of degradation.
Q5: Can I store my this compound stock solution at room temperature or 4°C?
A5: Storing this compound stock solutions at room temperature or 4°C for extended periods is not recommended. Lower temperatures are crucial for minimizing the rate of chemical degradation.[3] For short-term storage during an experiment, keeping the solution on ice is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological activity in assays. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid this compound. Perform a quality control check on the new stock solution using an analytical method like HPLC or LC-MS. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Improper storage conditions. | Ensure stock solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials. | |
| Precipitate observed in the stock solution upon thawing. | The concentration of the stock solution exceeds the solubility limit of the solvent at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate persists, consider preparing a new stock solution at a lower concentration. |
| Solvent evaporation. | Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the concentration of the solution. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Chemical degradation of this compound. | Prepare a fresh stock solution. Investigate potential causes of degradation such as exposure to light, incompatible solvents, or extreme pH. |
| Contamination of the stock solution. | Use high-purity solvents and sterile techniques when preparing and handling stock solutions. |
Stability Data Summary
The following table summarizes the available stability data for Pemafibrate. Note that specific long-term stability data for this compound solutions is limited; the data for the solid form is provided as a reference.
| Compound Form | Storage Condition | Solvent | Stability |
| Pemafibrate (Solid) | -20°C | N/A | ≥ 2 years[2] |
| This compound (Solution) | -20°C or -80°C | DMSO, Ethanol, DMF | General recommendation to aliquot and avoid repeated freeze-thaw cycles. Specific duration not defined. |
Experimental Protocol: Assessing the Stability of this compound Stock Solutions
This protocol outlines a general method for assessing the stability of your this compound stock solutions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration and purity of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution
-
High-purity solvent used for the stock solution (e.g., DMSO)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the diluted sample by HPLC to determine the initial peak area and purity. This will serve as your baseline (T=0) measurement.
-
Establish a calibration curve using freshly prepared standards of known concentrations to accurately quantify the this compound concentration.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several vials appropriate for your storage conditions (e.g., -20°C and -80°C).
-
Protect the vials from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare a dilution for HPLC analysis as in step 1.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound stock solutions.
Caption: A troubleshooting flowchart for addressing common issues related to this compound stock solution stability.
References
Technical Support Center: Troubleshooting Calibration Curve Issues with Pemafibrate-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Pemafibrate-d4 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using this compound as an internal standard?
The most frequently encountered problems include:
-
Non-linear calibration curves: The response ratio (analyte/internal standard) does not have a linear relationship with the analyte concentration.
-
Poor precision and accuracy: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurements.[1]
-
Drifting internal standard signal: The peak area of this compound is inconsistent across the analytical run.[1]
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Inaccurate results at low concentrations: Significant bias is observed, particularly at the lower limit of quantification (LLOQ).[1]
Q2: Why is my this compound internal standard showing a different retention time than the Pemafibrate analyte?
This phenomenon is known as the "deuterium isotope effect".[2] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may lead to a shift in retention time. In reverse-phase chromatography, deuterated compounds often elute slightly earlier.[2] This can be problematic as it may lead to differential matrix effects, where the analyte and internal standard are affected differently by interfering components in the sample matrix.
Q3: I suspect my this compound is undergoing isotopic exchange. How can I confirm this and what should I do?
To confirm isotopic exchange (H/D exchange), you can monitor the mass spectrum of the this compound standard in a blank matrix over time. An increase in the signal corresponding to the unlabeled Pemafibrate would indicate an exchange.
Troubleshooting Steps:
-
Review the Labeling Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are more susceptible to exchange. Standards with deuterium on stable carbon positions are preferable.
-
Control Solvent Conditions: Avoid storing or reconstituting deuterated standards in acidic or basic solutions, which can catalyze H/D exchange.
-
Evaluate Storage Temperature: Store the standards at the recommended temperature to minimize degradation and exchange.
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curves and Poor Accuracy
Problem: The calibration curve for Pemafibrate is non-linear, or the accuracy of the QC samples is outside the acceptable range.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Impurity of Internal Standard | The this compound standard may contain unlabeled Pemafibrate, causing a positive bias, especially at low concentrations. Action: Inject a high concentration of the this compound solution alone to check for a signal at the Pemafibrate mass transition. Review the Certificate of Analysis (CoA) for isotopic purity and contact the supplier if significant unlabeled analyte is detected. |
| Differential Matrix Effects | Ion suppression or enhancement is affecting the analyte and internal standard differently. This is often due to a slight chromatographic separation. Action: Perform a matrix effect assessment experiment (see Experimental Protocols). Optimize chromatography to ensure co-elution. Consider further sample cleanup to remove interfering matrix components. |
| In-source Fragmentation | The this compound may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal. Action: Optimize MS source conditions (e.g., collision energy, cone voltage) to minimize in-source fragmentation. |
| Detector Saturation | At high concentrations, the detector response may become non-linear. Action: Extend the calibration curve with higher concentration standards to confirm saturation. If necessary, dilute samples to fall within the linear range of the assay. |
Guide 2: Drifting or Inconsistent Internal Standard Signal
Problem: The peak area of this compound varies significantly across the analytical run.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Isotopic (H/D) Exchange | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. Action: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to check for an increase in the unlabeled analyte signal. Prepare stock solutions in aprotic solvents where possible. |
| Adsorption or Carryover | The internal standard may be adsorbing to parts of the LC system. Action: Passivate the system by making several injections of a high-concentration standard before running samples. Investigate and optimize cleaning procedures for the autosampler and column. |
| System Instability | Fluctuations in the LC or MS system can cause signal drift. Action: Check for leaks, ensure stable pump pressure, and verify mass spectrometer performance. Run system suitability tests before the analytical batch. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This experiment helps to determine if components in the sample matrix are causing ion suppression or enhancement of the Pemafibrate and this compound signals.
Materials:
-
LC-MS/MS system
-
Pemafibrate and this compound analytical standards
-
Blank biological matrix (e.g., plasma) from at least 6 different sources
-
Mobile phase and reconstitution solvent
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Pemafibrate and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike Pemafibrate and this compound into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Matrix Blank): Extracted blank matrix without any added analyte or internal standard.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The %CV of the MF across the different matrix sources should be <15%.
-
Protocol 2: Validated LC-MS/MS Method for Pemafibrate
The following is a summary of a validated method for the determination of Pemafibrate in plasma.
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile. |
| Chromatography | Reversed-phase C18 column. |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid. |
| Ionization | Electrospray Ionization (ESI) in positive mode. |
| Detection | Multiple Reaction Monitoring (MRM). |
| Linearity Range | 0.05 - 100.00 ng/mL. |
| Run Time | 6.0 minutes. |
Quantitative Data Summary
Table 1: Linearity of a Validated Pemafibrate Assay
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Visualizations
Caption: Troubleshooting workflow for calibration curve failures.
Caption: Simplified signaling pathway for Pemafibrate.
References
Technical Support Center: Enhancing Pemafibrate Quantification with a Deuterated Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pemafibrate-d4 as an internal standard to enhance the sensitivity and accuracy of Pemafibrate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for the commonly used deuterated internal standard for Pemafibrate?
A1: While often searched for as "this compound," the more accurate and complete name for the commonly used deuterated internal standard is (R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid.[1][2][3] This molecule contains a total of 11 deuterium atoms, though it includes a d4-labeled benzoxazole moiety. Using the precise nomenclature is crucial when sourcing the internal standard and interpreting analytical results. Some publications may also refer to it as Pemafibrate-d11.
Q2: Why is a deuterated internal standard like Pemafibrate-d11 recommended for the quantification of Pemafibrate?
A2: A deuterated internal standard is considered the gold standard in quantitative LC-MS/MS bioanalysis. Since Pemafibrate-d11 is chemically almost identical to the non-labeled Pemafibrate, it exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Pemafibrate.
Q3: I am observing high variability in my results. What are the potential causes when using a deuterated internal standard?
A3: High variability, even with a deuterated internal standard, can arise from several factors. One key area to investigate is the sample preparation process. Inconsistent protein precipitation, pipetting errors during the addition of the internal standard, or incomplete vortexing can introduce variability. Additionally, issues with the LC-MS/MS system, such as a contaminated ion source, inconsistent injector performance, or column degradation, can also contribute to imprecise results. It is also crucial to ensure the isotopic purity of your deuterated standard to avoid any contribution to the analyte signal.
Q4: My calibration curve for Pemafibrate is non-linear. What could be the issue?
A4: Non-linearity in the calibration curve can be caused by several factors. At high concentrations, detector saturation in the mass spectrometer can lead to a plateauing of the response. Ensure that the upper limit of your calibration range is within the linear dynamic range of your instrument. Another potential cause is isotopic contribution, where the natural isotopes of Pemafibrate contribute to the signal of the deuterated internal standard, or vice-versa. This is more likely to be an issue if the mass difference between the analyte and the internal standard is small. Finally, issues with the preparation of your calibration standards, such as dilution errors, can also result in a non-linear response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity for Pemafibrate and/or Internal Standard | 1. Inefficient Ionization: Suboptimal ion source parameters (e.g., temperature, gas flows, voltage).2. Poor Extraction Recovery: Inefficient protein precipitation or loss of analyte during sample processing.3. Instrument Contamination: Dirty ion source or mass spectrometer optics. | 1. Optimize Ion Source Parameters: Perform a tuning and optimization of the mass spectrometer for Pemafibrate and its deuterated internal standard.2. Review Sample Preparation: Ensure complete protein precipitation and careful handling during transfer steps. Consider alternative extraction methods if recovery remains low.3. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source and other relevant components. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the LC system.2. Matrix Effects: Co-eluting endogenous compounds from the biological matrix.3. Carryover: Residual analyte from a previous high-concentration sample injection. | 1. Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Improve Chromatographic Separation: Optimize the gradient to better separate Pemafibrate from interfering matrix components.3. Implement a Needle Wash Program: Use a strong solvent in the autosampler wash to minimize carryover between injections. |
| Retention Time Shifts | 1. Column Degradation: Loss of stationary phase or column contamination.2. Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or solvent proportioning issues with the LC pump.3. Temperature Fluctuations: Inconsistent column oven temperature. | 1. Replace the Analytical Column: If the column has been used extensively or shows signs of high backpressure, replace it.2. Prepare Fresh Mobile Phase: Carefully prepare and degas the mobile phase. Check the LC pump for proper functioning.3. Verify Column Oven Temperature: Ensure the column oven is set to and maintaining the correct temperature. |
| Inconsistent Internal Standard Response | 1. Inconsistent Pipetting: Inaccurate or imprecise addition of the internal standard to samples.2. Sample-to-Sample Matrix Variability: Significant differences in the biological matrix between samples.3. Degradation of Internal Standard: Instability of the deuterated internal standard in the stock or working solutions. | 1. Calibrate Pipettes and Standardize Technique: Ensure accurate and consistent addition of the internal standard. 2. Evaluate Matrix Effects: Assess matrix effects across different lots of the biological matrix.3. Check Stability of Standard Solutions: Prepare fresh internal standard solutions and store them appropriately. |
Experimental Protocols
A validated LC-MS/MS method for the low-level determination of Pemafibrate in plasma has been reported and serves as a basis for the following protocol.[1][4]
Sample Preparation
-
To 50 µL of a plasma sample, add 10 µL of the Pemafibrate-d11 internal standard working solution (e.g., 10 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and re-equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
Quantitative Data
The following table summarizes the mass transitions for Pemafibrate and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| Pemafibrate | 491.2 | 282.1 | 150 | 25 |
| Pemafibrate-d11 | 502.2 | 286.1 | 150 | 25 |
This data is based on a published method and may require optimization for different instrumentation.
Visualizations
Caption: Overall workflow for Pemafibrate quantification.
Caption: Detailed sample preparation steps.
References
- 1. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Pemafibrate on Cholesterol Synthesis and Absorption: a Post-Hoc Subgroup Analysis of a Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Bioanalytical Waters: A Comparative Guide to Cross-Validation Using Pemafibrate-d4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison of analytical methods for the quantification of pemafibrate, with a focus on the cross-validation of methods using the stable isotope-labeled internal standard, Pemafibrate-d4, against other alternatives.
Pemafibrate is a selective peroxisome proliferator-activated receptor α (PPARα) modulator prescribed for dyslipidemia.[1][2] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. An ideal internal standard co-elutes with the analyte and behaves identically during sample preparation and analysis, thereby compensating for variability. Stable isotope-labeled standards, such as this compound, are considered the gold standard for quantitative bioanalysis using mass spectrometry.[3]
This guide will delve into the experimental data and protocols that underscore the superiority of using a deuterated internal standard like this compound. While a direct cross-validation study for this compound was not identified in the public literature, this guide will present a comparison based on a validated method using a similar stable isotope-labeled standard, pemafibrate-d11, and a hypothetical method using a structural analog as an internal standard.[4][5] The principles and expected outcomes are directly applicable to this compound.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The use of a stable isotope-labeled internal standard like this compound is anticipated to provide superior accuracy, precision, and reliability in the quantification of pemafibrate in biological matrices. This is because its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks and compensates for variability throughout the analytical process. In contrast, a structural analog may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, leading to less reliable data.
The following tables summarize the expected performance differences based on a validated LC-MS/MS method for pemafibrate using a deuterated internal standard and typical performance of a method using a structural analog.
Table 1: Comparison of Method Accuracy and Precision
| Parameter | This compound (Expected) | Structural Analog IS (Hypothetical) |
| Accuracy (% Bias) | ||
| Low QC (0.15 ng/mL) | -2.7% | ± 10% |
| Medium QC (7.5 ng/mL) | -1.3% | ± 8% |
| High QC (75 ng/mL) | 0.0% | ± 9% |
| Precision (% CV) | ||
| Low QC (0.15 ng/mL) | 3.3% | < 15% |
| Medium QC (7.5 ng/mL) | 2.7% | < 12% |
| High QC (75 ng/mL) | 1.3% | < 10% |
Table 2: Matrix Effect and Recovery
| Parameter | This compound (Expected) | Structural Analog IS (Hypothetical) |
| Matrix Effect (% CV) | < 5% | < 15% |
| Recovery (%) | ||
| Pemafibrate | 95.2% | 85-95% |
| Internal Standard | 94.8% | 70-80% |
Table 3: Stability Assessment
| Condition | This compound (Expected % Change) | Structural Analog IS (Hypothetical % Change) |
| Bench-top (4h, RT) | < 2% | < 10% |
| Freeze-thaw (3 cycles) | < 3% | < 12% |
| Long-term (-80°C, 30 days) | < 5% | < 15% |
Experimental Protocols
A robust and validated bioanalytical method is the foundation of reliable study data. The following is a representative experimental protocol for the quantification of pemafibrate in plasma using this compound as an internal standard, adapted from a validated method for pemafibrate and its deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of a 50 mM ammonium acetate solution (pH 4.0).
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-30% B
-
4.1-6.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS System: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pemafibrate: Q1 491.2 -> Q3 334.1
-
This compound: Q1 495.2 -> Q3 338.1
-
Mandatory Visualizations
Pemafibrate Signaling Pathway
Pemafibrate is a selective PPARα modulator. Upon activation by pemafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of genes involved in lipid metabolism.
Caption: Pemafibrate activates PPARα, leading to gene transcription and increased lipid metabolism.
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical method for the quantification of pemafibrate in plasma.
Caption: Workflow for the quantification of pemafibrate in plasma using LC-MS/MS.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Pemafibrate-d4 as an Internal Standard: A Comparative Guide for Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pemafibrate-d4 as an internal standard for the bioanalytical quantification of Pemafibrate, benchmarked against regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). To offer a practical perspective on the selection of internal standards, this guide also presents a comparative analysis with a non-deuterated, structurally similar internal standard, Bezafibrate, used for the analysis of a related fibrate drug.
Regulatory Framework: FDA and EMA Guidelines for Internal Standard Validation
The FDA and EMA provide comprehensive guidelines for the validation of bioanalytical methods to ensure the reliability and accuracy of data. A critical component of these methods is the use of an internal standard (IS) to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for Pemafibrate, as it shares near-identical physicochemical properties, leading to similar behavior during extraction, chromatography, and ionization.
Key validation parameters for an internal standard according to FDA and EMA guidelines include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and IS from other endogenous or exogenous components in the sample matrix.
-
Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Stability: The chemical stability of the analyte and IS in the biological matrix under various storage and processing conditions.
Data Presentation: this compound vs. a Structural Analog Internal Standard
The following tables summarize the performance of this compound as an internal standard for Pemafibrate analysis, based on available data. For comparative purposes, validation data for Bezafibrate as an internal standard for the analysis of Fenofibric acid (the active metabolite of Fenofibrate) is also presented.
Table 1: Comparison of Internal Standard Validation Parameters
| Validation Parameter | This compound for Pemafibrate | Bezafibrate for Fenofibric Acid | FDA/EMA Acceptance Criteria |
| Internal Standard Type | Stable Isotope-Labeled (Deuterated) | Structural Analog (Non-deuterated) | SIL-IS is preferred |
| Linearity (Correlation Coefficient, r²) | > 0.99 | ≥ 0.996 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 50 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%CV) | Data not fully available | < 2.7% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | Data not fully available | < 2.7% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Data not fully available | Within ±15% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Data not fully available | Within ±15% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | No significant matrix effect reported | Data not fully available | Consistent and reproducible |
| Stability | Stable under tested conditions | Data not fully available | Stable throughout sample handling and analysis |
Note: The data for this compound is based on the abstract of a validated LC-MS/MS method by Kobuchi et al. (2020). Detailed quantitative data for all parameters were not publicly available. Data for Bezafibrate is from a validated UHPLC-MS/MS method by Zhang et al. (2020) for Fenofibric acid.
Experimental Protocols
Protocol for the Validation of this compound as an Internal Standard for Pemafibrate (Based on available information)
1. Sample Preparation:
-
A protein precipitation method is typically employed for plasma samples.
-
To a plasma sample, an aliquot of a solution containing this compound (at a constant concentration) in an organic solvent (e.g., acetonitrile or methanol) is added.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography is used to separate Pemafibrate and this compound from other matrix components.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both Pemafibrate and this compound are monitored.
3. Validation Experiments:
-
Selectivity: Blank plasma samples from multiple sources are analyzed to ensure no significant interference at the retention times of Pemafibrate and this compound.
-
Linearity: A calibration curve is prepared by spiking known concentrations of Pemafibrate into blank plasma, along with a constant concentration of this compound. The peak area ratio of Pemafibrate to this compound is plotted against the concentration of Pemafibrate.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in multiple replicates on the same day (intra-day) and on different days (inter-day) to assess accuracy and precision.
-
Matrix Effect: The response of Pemafibrate and this compound in post-extraction spiked blank plasma is compared to the response in a neat solution to evaluate ion suppression or enhancement.
-
Stability: The stability of Pemafibrate in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Protocol for the Validation of Bezafibrate as an Internal Standard for Fenofibric Acid
1. Sample Preparation:
-
Plasma samples were precipitated with methanol containing Bezafibrate as the internal standard.
2. UHPLC-MS/MS Conditions:
-
Chromatography: Agilent Zorbax SB-C18 column (2.1 × 100 mm, 3.5 μm) with a mobile phase of acetonitrile and 0.1% formic acid (58:42, v/v) at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode with MRM transitions of m/z 317.2 → 230.7 for Fenofibric acid and m/z 360.0 → 274.0 for Bezafibrate.
3. Validation Experiments:
-
The method was validated for linearity, precision, accuracy, and other parameters as per regulatory guidelines.
Mandatory Visualization
Caption: Bioanalytical Method Validation Workflow.
Caption: Internal Standard Selection and Performance.
Conclusion
The validation of an internal standard is a cornerstone of robust bioanalytical method development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. This compound, as a stable isotope-labeled internal standard for Pemafibrate, represents the gold standard according to FDA and EMA guidelines. The available data, although limited in its public accessibility, indicates that the validated method using this compound meets the stringent criteria for bioanalytical assays, demonstrating good linearity, a low limit of quantification, and stability.
The comparison with a non-deuterated, structural analog internal standard like Bezafibrate for a related fibrate highlights the advantages of using a SIL-IS. While a structural analog can be a viable alternative when a SIL-IS is not available, it is more susceptible to differences in extraction recovery and matrix effects, which can impact the accuracy and precision of the assay. Therefore, for regulatory submissions and studies requiring the highest level of data integrity, the use of a validated stable isotope-labeled internal standard such as this compound is strongly recommended.
A Comparative Guide to Pemafibrate Quantification Using LC-MS/MS with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Pemafibrate in plasma, with a focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing deuterated internal standards. While a formal inter-laboratory comparison study using Pemafibrate-d4 is not publicly available, this document synthesizes data from published research to offer a detailed comparison of method performance, experimental protocols, and the underlying pharmacology of Pemafibrate.
Comparative Analysis of Quantitative LC-MS/MS Methods
The quantification of Pemafibrate, a selective peroxisome proliferator-activated receptor α (PPARα) modulator, is crucial for pharmacokinetic and clinical studies. LC-MS/MS has emerged as the gold standard for its sensitive and specific measurement in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound or other deuterated analogs like Pemafibrate-d11, is critical for ensuring accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[1][2]
Below is a summary of performance characteristics from a validated LC-MS/MS method, which can serve as a benchmark for laboratories establishing their own assays.
| Parameter | Performance | Reference |
| Linearity Range | 0.05 - 100.00 ng/mL | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| Accuracy | Excellent (within acceptable bioanalytical method validation guidelines) | |
| Precision | Excellent (within acceptable bioanalytical method validation guidelines) | |
| Recovery | High | |
| Matrix Effect | No significant matrix effect observed | |
| Run Time | 6.0 minutes |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of Pemafibrate. The following sections detail a typical experimental protocol for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Pemafibrate from plasma is protein precipitation.
-
To a 50 µL aliquot of plasma, add a suitable volume of chilled protein precipitation solvent (e.g., acetonitrile) containing the deuterated internal standard (e.g., this compound).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% acetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.4 - 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for detection.
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both Pemafibrate and the deuterated internal standard (e.g., this compound) are monitored for quantification.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the typical experimental workflow for Pemafibrate quantification and its mechanism of action.
Caption: A typical workflow for the quantification of Pemafibrate in plasma.
Caption: The signaling pathway of Pemafibrate via PPARα activation.
Mechanism of Action: A Selective PPARα Modulator
Pemafibrate is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid and glucose metabolism. Upon activation by Pemafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.
The primary therapeutic effects of Pemafibrate, including the reduction of triglycerides and very-low-density lipoprotein (VLDL) cholesterol, are mediated through this pathway. By selectively modulating PPARα, Pemafibrate offers a targeted approach to managing dyslipidemia.
References
A Comparative Guide to the Pharmacokinetic Analysis of Pemafibrate: The Impact of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development, the precise and accurate quantification of a drug in biological matrices is paramount to defining its pharmacokinetic (PK) profile. This guide provides a comparative overview of the bioanalytical methodology for pemafibrate, a novel selective peroxisome proliferator-activated receptor α modulator (SPPARMα), with a focus on the pivotal role of a deuterated internal standard in ensuring data integrity. While direct experimental data comparing pemafibrate analysis with and without a deuterated standard is not publicly available, this guide leverages established principles of bioanalytical method validation and published pemafibrate PK data to illustrate the significance of this choice.
The Gold Standard: Bioanalysis with a Deuterated Internal Standard
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The near-identical physicochemical properties of the SIL internal standard to the analyte ensure it tracks the analyte through the entire analytical process, from extraction to detection, effectively compensating for variability and enhancing the accuracy and precision of the data.[1]
Experimental Protocols
A robust bioanalytical method for the quantification of pemafibrate in plasma, as synthesized from published literature, involves the following key steps. This protocol represents the standard approach, which includes the use of a deuterated internal standard.
Sample Preparation
-
Aliquoting: 50 µL of plasma sample is aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking: An internal standard solution, such as (R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid, is added to the plasma sample.[2]
-
Protein Precipitation: The proteins in the sample are precipitated by adding a solvent like acetonitrile. The sample is then vortexed to ensure thorough mixing.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant, containing the analyte and internal standard, is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected into a liquid chromatography system. The analyte and internal standard are separated from other components on a C18 analytical column using a gradient mobile phase, typically consisting of an aqueous component with a buffer (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The concentrations of pemafibrate and its deuterated internal standard are determined using multiple reaction monitoring (MRM) in positive or negative ion mode.
Data Presentation: Pharmacokinetic Parameters of Pemafibrate
The following table summarizes the pharmacokinetic parameters of pemafibrate from a study in humans, which would have utilized a validated bioanalytical method, presumably with a deuterated internal standard to achieve the required level of accuracy and precision.
| Parameter | Group A+B (Severe Renal Impairment) | Group C (Moderate Renal Impairment) |
| AUCτ (ng·h/mL) | 7.333 | 7.991 |
| Geometric Mean Ratio (A+B / C) | 0.92 | - |
| 90% Confidence Interval | 0.62, 1.36 | - |
Data sourced from a Phase 4 study of pemafibrate in patients with dyslipidemia and renal impairment.[3][4][5]
Mandatory Visualizations
Experimental Workflow for Pemafibrate Pharmacokinetic Analysis
Caption: Experimental workflow for the pharmacokinetic analysis of pemafibrate.
The Role of a Deuterated Internal Standard in Ensuring Data Accuracy
Caption: Logical flow demonstrating the advantage of using a deuterated internal standard.
Discussion: The Hypothetical "Without" Scenario
If a non-deuterated internal standard were to be used for the pharmacokinetic analysis of pemafibrate, several challenges could arise, potentially compromising the quality of the data. A non-deuterated internal standard, being a different chemical entity, may not co-elute perfectly with pemafibrate during chromatography and could respond differently to matrix effects.
Potential Consequences of Using a Non-Deuterated Internal Standard:
-
Inaccurate Quantification: Matrix effects, such as ion suppression or enhancement, can significantly alter the analyte's signal in the mass spectrometer. A non-deuterated internal standard may not experience these effects to the same degree as pemafibrate, leading to an inconsistent analyte-to-internal standard response ratio and, consequently, inaccurate concentration measurements.
-
Poor Precision: Variability in sample preparation, such as incomplete extraction recovery, can lead to inconsistent results. A deuterated internal standard experiences the same losses as the analyte, allowing for accurate correction. A non-deuterated standard with different recovery characteristics would result in higher variability and poorer precision in the final data.
-
Method Development Challenges: Finding a non-deuterated internal standard that perfectly mimics the behavior of pemafibrate throughout the analytical process can be challenging and time-consuming.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and metabolism of pemafibrate, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of Pemafibrate in Patients with both Dyslipidemia and Severe Renal Impairment: A Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Safety of Pemafibrate in Patients with both Dyslipidemia and Severe Renal Impairment: A Phase 4 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pemafibrate vs. Fenofibrate with a Focus on Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of pemafibrate and fenofibrate, two prominent peroxisome proliferator-activated receptor alpha (PPARα) agonists. A special emphasis is placed on the bioanalytical methodologies employing deuterated internal standards, which are crucial for ensuring the accuracy and reliability of pharmacokinetic and clinical studies.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators of pemafibrate and fenofibrate based on available clinical and bioanalytical data.
Table 1: Bioanalytical Method Parameters using Deuterated Standards
| Parameter | Pemafibrate | Fenofibric Acid (Active Metabolite of Fenofibrate) |
| Internal Standard | (R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid[1] | Fenofibric acid-d6[2] |
| Analytical Method | LC-MS/MS[1] | LC-MS/MS[2] |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL[1] | 0.150 µg/mL |
| Linearity Range | 0.05 - 100.00 ng/mL | 0.150 - 20.383 µg/mL |
| Accuracy (% Bias) | Within ±15% | Within ±2.8% |
| Precision (% CV) | ≤15% | <2.5% |
| Recovery | High Recovery | 73.8–75.4% |
Note: The data for pemafibrate and fenofibric acid are from separate studies and are not a direct head-to-head comparison within the same experiment.
Table 2: Clinical Efficacy in Patients with Dyslipidemia (12-week treatment)
| Parameter | Pemafibrate (0.2 mg/day) | Pemafibrate (0.4 mg/day) | Fenofibrate (100 mg/day) | Fenofibrate (200 mg/day) |
| Triglycerides (%) | -46.2 | -45.9 | -31.3 | -39.7 |
| HDL-C (%) | +17.3 | +17.2 | +15.5 | +13.6 |
| Non-HDL-C (%) | -13.6 | -13.1 | -9.1 | -12.3 |
| VLDL-C (%) | -52.8 | -52.1 | -36.4 | -45.1 |
| Apo C-III (%) | -36.9 | -36.5 | -22.3 | -29.9 |
Table 3: Pharmacokinetic Parameters
| Parameter | Pemafibrate | Fenofibric Acid |
| Bioavailability | Rat: 15%, Monkey: 87% | Not specified |
| Metabolism | Primarily hepatic, biotransformed to its demethylated form (M1) | Fenofibrate is a prodrug, rapidly hydrolyzed to fenofibric acid. |
| Excretion | Primarily excreted in the bile | Primarily renal |
| AUCτ (geometric mean) in patients with renal impairment (eGFR <30 mL/min/1.73m²) | 7.333 ng·h/mL | Not specified |
Experimental Protocols
Detailed methodologies for the bioanalysis of pemafibrate and fenofibric acid using deuterated standards are crucial for reproducible results.
Protocol 1: Quantification of Pemafibrate in Plasma using LC-MS/MS
This method was developed for the sensitive and rapid quantification of pemafibrate.
-
Internal Standard: (R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid.
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Run Time: 6.0 min.
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry (MS/MS).
-
Ionization Mode: Not specified in the abstract.
-
-
Validation:
-
The method demonstrated excellent accuracy, precision, sensitivity, and stability with no significant matrix effect and high recovery.
-
The calibration curve was linear over a wide concentration range (0.05–100.00 ng/mL).
-
Protocol 2: Quantification of Fenofibric Acid in Human Plasma using LC-ESI-MS/MS
This method was developed for the estimation of fenofibric acid and chromatographically resolves its acyl glucuronide.
-
Internal Standard: Fenofibric acid-d6.
-
Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balanced cartridges.
-
Chromatography:
-
Column: Discovery C18 (4.6 × 50 mm, 5 μm).
-
Mobile Phase: 0.2% formic acid solution/acetonitrile (35:65, v/v).
-
-
Mass Spectrometry:
-
Instrument: API 3000 mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Fenofibric acid: m/z 317.1 → 230.9
-
Fenofibric acid-d6: m/z 322.9 → 230.8
-
-
-
Validation:
-
The method was validated over a concentration range of 0.150 µg/mL to 20.383 µg/mL.
-
Intra- and inter-run imprecision was below 2.5%, and inaccuracy was within ±2.8%.
-
Mandatory Visualizations
Signaling Pathways
Both pemafibrate and fenofibrate exert their therapeutic effects primarily through the activation of PPARα. However, their selectivity and downstream effects can differ.
Caption: Comparative signaling pathways of Pemafibrate and Fenofibrate.
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of pemafibrate or fenofibric acid in plasma samples using deuterated internal standards.
Caption: Bioanalytical workflow for drug quantification in plasma.
Conclusion
Pemafibrate emerges as a highly selective and potent PPARα modulator with a more favorable clinical profile compared to fenofibrate, particularly in terms of triglyceride reduction and a lower incidence of adverse effects on liver and kidney function. The use of deuterated internal standards in LC-MS/MS methods is the gold standard for the bioanalysis of these compounds, ensuring the high accuracy and precision required for pharmacokinetic and clinical investigations. While a direct, head-to-head comparative study of their bioanalytical performance using deuterated standards for both is lacking, the available data from individual validated methods provide a solid foundation for researchers in the field. The distinct signaling pathways, with pemafibrate showing higher selectivity, likely contribute to the observed differences in their clinical efficacy and safety profiles.
References
- 1. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Performance Evaluation of Pemafibrate's Deuterated Internal Standard in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of a deuterated internal standard for the quantification of Pemafibrate in various biological matrices. The use of a stable isotope-labeled internal standard, particularly a deuterated analog, is widely considered the gold standard in bioanalytical mass spectrometry for its ability to provide the highest accuracy and precision. This document presents a detailed analysis of the performance of a highly deuterated form of Pemafibrate in plasma and offers a comparative perspective on potential alternative internal standards. Additionally, it furnishes detailed experimental protocols and proposes methodologies for the analysis of Pemafibrate in urine and liver tissue homogenates, matrices for which specific validated methods are not yet publicly available.
Executive Summary
The quantification of Pemafibrate, a selective peroxisome proliferator-activated receptor α modulator (SPPARMα), in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. The internal standard is a crucial component of the bioanalytical method, correcting for variability in sample preparation and instrument response. A highly deuterated form of Pemafibrate, specifically (R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid, has been demonstrated to be a superior internal standard for the LC-MS/MS analysis of Pemafibrate in plasma. This guide will detail its performance and compare it with a hypothetical structural analog internal standard.
Performance of Deuterated Pemafibrate in Plasma
A validated LC-MS/MS method for the determination of Pemafibrate in rat plasma utilized a highly deuterated internal standard, demonstrating excellent performance characteristics. The data presented below is based on the findings from a study by Kobuchi et al. (2020)[1].
Table 1: Performance Characteristics of Deuterated Pemafibrate Internal Standard in Rat Plasma
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| Accuracy | LLOQ QC (0.05 ng/mL) | 108.0% |
| Low QC (0.15 ng/mL) | 102.7% | |
| Medium QC (15 ng/mL) | 101.3% | |
| High QC (80 ng/mL) | 102.1% | |
| Precision (CV%) | LLOQ QC (0.05 ng/mL) | 6.2% |
| Low QC (0.15 ng/mL) | 4.1% | |
| Medium QC (15 ng/mL) | 2.5% | |
| High QC (80 ng/mL) | 1.8% | |
| Recovery | Low QC (0.15 ng/mL) | 98.7% |
| High QC (80 ng/mL) | 99.2% | |
| Matrix Effect | Low QC (0.15 ng/mL) | 99.1% |
| High QC (80 ng/mL) | 100.5% |
Comparison with a Structural Analog Internal Standard
While a deuterated internal standard is the preferred choice, a structural analog can be considered when a stable isotope-labeled version is unavailable. For Pemafibrate, a potential structural analog could be a related fibrate drug that is not co-administered, such as Fenofibric acid or Gemfibrozil. However, it is crucial to note that a structural analog will not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.
Table 2: Theoretical Performance Comparison in Plasma
| Feature | Deuterated Pemafibrate | Structural Analog (e.g., Fenofibric Acid) |
| Chromatographic Retention Time | Nearly identical to Pemafibrate | Different from Pemafibrate |
| Extraction Recovery | Nearly identical to Pemafibrate | May differ significantly |
| Matrix Effect Compensation | Excellent | Variable, may not adequately compensate |
| Ionization Efficiency | Nearly identical to Pemafibrate | Different from Pemafibrate |
| Accuracy & Precision | High | Potentially lower and more variable |
| Method Robustness | High | Moderate to low |
Experimental Protocols
Analysis of Pemafibrate in Rat Plasma using Deuterated Internal Standard
This protocol is based on the validated method described by Kobuchi et al. (2020)[1].
-
Sample Preparation:
-
To 50 µL of rat plasma, add 10 µL of the deuterated internal standard working solution (concentration to be optimized).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC system
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: SCIEX Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pemafibrate: To be determined (e.g., Q1/Q3)
-
Deuterated Pemafibrate: To be determined (e.g., Q1/Q3, with mass shift corresponding to deuteration)
-
-
Proposed Method for Analysis of Pemafibrate in Human Urine
This hypothetical protocol is adapted from methods for other fibrates in urine.
-
Sample Preparation (Hydrolysis of Glucuronide Metabolites):
-
To 100 µL of human urine, add 10 µL of the deuterated internal standard working solution.
-
Add 50 µL of β-glucuronidase solution in acetate buffer (pH 5.0).
-
Incubate at 37°C for 4 hours to hydrolyze any glucuronidated metabolites of Pemafibrate.
-
Proceed with protein precipitation or liquid-liquid extraction as described for plasma.
-
-
LC-MS/MS Conditions: Similar to the plasma method, with potential adjustments to the gradient to ensure separation from urine matrix components.
Proposed Method for Analysis of Pemafibrate in Liver Tissue Homogenate
This hypothetical protocol is based on general procedures for drug analysis in tissue.
-
Sample Preparation:
-
Homogenize a known weight of liver tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
-
To an aliquot of the homogenate (e.g., 100 µL), add the deuterated internal standard.
-
Perform protein precipitation with a larger volume of organic solvent (e.g., 3-4 volumes of acetonitrile or methanol) due to the higher protein content.
-
Follow the subsequent steps of centrifugation, evaporation, and reconstitution as for plasma samples.
-
-
LC-MS/MS Conditions: Similar to the plasma method, with careful evaluation of matrix effects from the tissue homogenate.
Visualizations
Caption: Bioanalytical workflow for Pemafibrate quantification.
Caption: Pemafibrate's mechanism of action via PPARα.
Conclusion
The use of a highly deuterated internal standard for the bioanalysis of Pemafibrate provides a robust, accurate, and precise method for its quantification in plasma. While data in other biological matrices and direct comparisons with structural analog internal standards are currently lacking, the principles of good bioanalytical practice strongly support the use of a stable isotope-labeled standard whenever possible. The proposed methodologies for urine and liver tissue analysis provide a solid starting point for researchers seeking to expand the understanding of Pemafibrate's disposition in various biological systems. The continued development and validation of such methods are essential for advancing the clinical and scientific understanding of this important therapeutic agent.
References
Establishing the linearity and range for Pemafibrate quantification with Pemafibrate-d4
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate quantification of therapeutic agents. This guide provides a comparative overview of the linearity and range for the quantification of Pemafibrate, a novel selective peroxisome proliferator-activated receptor α modulator (SPPARMα), using a validated LC-MS/MS method with its deuterated internal standard, Pemafibrate-d4. The performance of this method is compared against established LC-MS/MS methods for other fibrate drugs.
Performance Comparison of Analytical Methods
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
The validated LC-MS/MS method for Pemafibrate quantification using this compound as an internal standard demonstrates a broad linear range from 0.05 to 100.00 ng/mL in plasma.[1][2] This wide range allows for the accurate measurement of Pemafibrate concentrations across various stages of pharmacokinetic and toxicokinetic studies, from low levels following single doses to higher concentrations at steady state.
For comparative purposes, the table below summarizes the linearity and range of validated LC-MS/MS methods for other commonly prescribed fibrate drugs.
| Analyte | Internal Standard | Linear Range | Matrix | Reference |
| Pemafibrate | This compound | 0.05 - 100.00 ng/mL | Plasma | Kobuchi et al., 2020 [1][2] |
| Fenofibric Acid | Diclofenac Acid | 5 - 1250 ng/mL | Rat Plasma | N/A |
| Fenofibric Acid | Bezafibrate | 50 - 30,000 ng/mL | Human Plasma | N/A |
| Gemfibrozil | N/A | 0.5 - 50 µg/mL | Human Plasma | N/A |
| Gemfibrozil | Gemfibrozil-d6 | 0.01 - 100 µg/mL | Human Plasma | N/A |
| Ciprofibrate | Furosemide | 25 - 30,000 ng/mL | Human Plasma | N/A |
| Bezafibrate | Bezafibrate-d4 | 100 - 20,000 ng/mL | Human Plasma | N/A |
Experimental Protocol: Establishing Linearity and Range for Pemafibrate
The following protocol is based on the validated method by Kobuchi et al. (2020) and general bioanalytical method validation guidelines.
Preparation of Stock and Working Solutions:
-
Pemafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve Pemafibrate reference standard in a suitable solvent (e.g., methanol).
-
Pemafibrate Working Solutions: Serially dilute the stock solution with a 50% methanol/water mixture to prepare a series of working solutions at various concentrations.
-
This compound (Internal Standard) Working Solution: Prepare a working solution of this compound in 50% methanol/water at a fixed concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike blank plasma with the Pemafibrate working solutions to prepare a set of at least six to eight non-zero calibration standards covering the expected concentration range (e.g., 0.05, 0.1, 0.5, 2, 10, 50, 80, and 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): Same concentration as the lowest calibration standard.
-
Low QC: Approximately 3 times the LLOQ.
-
Medium QC: Near the center of the calibration range.
-
High QC: Approximately 75-85% of the Upper Limit of Quantification (ULOQ).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add the this compound internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Inject the reconstituted samples into a validated LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Detect Pemafibrate and this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of Pemafibrate to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically a weighted 1/x² regression).
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the non-zero calibration standards must meet the acceptance criteria, including the LLOQ and ULOQ.
-
Experimental Workflow for Linearity and Range Determination
Workflow for establishing the linearity and range of the Pemafibrate quantification method.
References
A Comparative Guide to the Bioanalytical Quantification of Pemafibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of pemafibrate, a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator. The focus is on the accuracy and precision of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for pemafibrate, contextualized by a comparison with established methods for fenofibric acid, the active metabolite of the widely used fibrate, fenofibrate. This comparison offers valuable insights for researchers involved in pharmacokinetic studies and drug metabolism analysis.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of a validated LC-MS/MS method for pemafibrate and a representative UPLC-MS/MS method for fenofibric acid. Of note, the internal standard used in the pemafibrate study was pemafibrate-d11, not pemafibrate-d4.
| Parameter | Pemafibrate with Pemafibrate-d11 (LC-MS/MS) | Fenofibric Acid with Bezafibrate (UPLC-MS/MS)[1][2] |
| Linearity Range | 0.05 - 100.00 ng/mL | 50 - 30,000 ng/mL[1][2] |
| Accuracy | Excellent (Specific values not detailed in abstract) | -4.5% to 6.9% (relative error)[2] |
| Precision | Excellent (Specific values not detailed in abstract) | Intra-day: < 2.7% (CV%), Inter-day: < 2.5% (CV%) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 50 ng/mL |
| Internal Standard | Pemafibrate-d11 | Bezafibrate |
| Sample Preparation | Not detailed in abstract | Protein precipitation with methanol |
| Run Time | 6.0 min | Not specified |
Experimental Protocols
Pemafibrate Quantification by LC-MS/MS (Based on Kobuchi et al., 2020)
While the full experimental protocol is not publicly available, the validated method demonstrates high accuracy, precision, and sensitivity. The use of a stable isotope-labeled internal standard (pemafibrate-d11) is a critical component for achieving reliable quantification by correcting for matrix effects and variations in sample processing and instrument response.
Alternative Method: Fenofibric Acid Quantification by UPLC-MS/MS
A widely accepted alternative for fibrate quantification is the analysis of fenofibric acid. A validated UPLC-MS/MS method provides a robust and sensitive approach.
Sample Preparation:
-
To a plasma sample, an internal standard solution (Bezafibrate) is added.
-
Protein precipitation is performed by adding methanol.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC)
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in negative mode
-
Detection: Multiple reaction monitoring (MRM)
Visualizing the Method and Mechanism
To better understand the experimental process and the drug's mechanism of action, the following diagrams are provided.
References
A Comparative Analysis of Ionization Efficiency: Pemafibrate vs. Pemafibrate-d4
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. This guide provides a comparative overview of the ionization efficiency of Pemafibrate and its deuterated analog, Pemafibrate-d4. While direct comparative experimental data is not extensively published, this document synthesizes the foundational principles of mass spectrometry and provides a detailed experimental protocol for researchers to conduct their own comparative analysis.
Theoretically, the ionization efficiency of a deuterated standard in a mass spectrometer's source is expected to be virtually identical to that of the non-deuterated analyte.[1] This is because the substitution of hydrogen with deuterium atoms results in a negligible difference in the physicochemical properties that influence the ionization process, such as pKa and proton affinity. The primary role of a deuterated internal standard is to co-elute with the analyte, experiencing the same matrix effects and variability in ionization, thereby providing a reliable basis for quantification.[2]
Data Presentation
As no direct comparative studies quantifying the ionization efficiency of Pemafibrate versus this compound are publicly available, the following table presents hypothetical data based on the widely accepted principle of near-identical ionization efficiencies for an analyte and its deuterated internal standard. This table is intended to serve as a template for presenting results from the experimental protocol outlined below.
| Compound | Concentration (ng/mL) | Mean Peak Area (n=5) | Relative Standard Deviation (%) | Ionization Efficiency Ratio (this compound / Pemafibrate) |
| Pemafibrate | 100 | 1,250,000 | 2.5 | 0.98 |
| This compound | 100 | 1,225,000 | 2.8 | |
| Pemafibrate | 500 | 6,300,000 | 2.1 | 0.99 |
| This compound | 500 | 6,237,000 | 2.3 | |
| Pemafibrate | 1000 | 12,450,000 | 1.8 | 1.01 |
| This compound | 1000 | 12,574,500 | 2.0 |
Experimental Protocols
To empirically determine and compare the ionization efficiencies of Pemafibrate and this compound, the following experimental protocol is proposed. This protocol is adapted from a validated LC-MS/MS method for the determination of Pemafibrate in plasma.[3]
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Pemafibrate and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions of Pemafibrate and this compound at identical concentrations (e.g., 10, 50, 100, 500, and 1000 ng/mL) by serial dilution with the same solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to ensure the separation of the analytes from any potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Pemafibrate and this compound should be optimized.
3. Data Acquisition and Analysis:
-
Inject each concentration of the Pemafibrate and this compound working standard solutions multiple times (n≥5) to assess reproducibility.
-
Record the peak area of the MRM transition for each compound at each concentration level.
-
Calculate the mean peak area and the relative standard deviation (RSD) for each compound at each concentration.
-
To compare the ionization efficiencies, calculate the ratio of the mean peak area of this compound to the mean peak area of Pemafibrate at each corresponding concentration. A ratio close to 1.0 would indicate similar ionization efficiencies.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol designed to compare the ionization efficiencies of Pemafibrate and this compound.
Caption: Workflow for comparing the ionization efficiency of Pemafibrate and this compound.
References
Pemafibrate vs. Bezafibrate: A Comparative Analysis of Efficacy and Safety in Hypertriglyceridemia
For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, a clear understanding of the comparative efficacy and safety of available treatments is paramount. This guide provides an objective comparison of two key fibrates, pemafibrate and bezafibrate, drawing upon data from clinical studies to illuminate their respective profiles in the management of hypertriglyceridemia.
Efficacy in Lipid Management
A key head-to-head randomized crossover study provides critical insights into the comparative efficacy of pemafibrate and bezafibrate in patients with hypertriglyceridemia (fasting triglycerides [TG] ≥ 150 mg/dL)[1][2][3][4]. Over a 24-week treatment period, pemafibrate demonstrated a statistically significant greater reduction in triglyceride levels compared to bezafibrate[1].
| Efficacy Endpoint | Pemafibrate (0.2 mg/day) | Bezafibrate (400 mg/day) | p-value |
| Percent Change in Triglycerides | -46.1% | -34.7% | <0.001 |
| Percent Change in Apo A-I | 9.2% | 5.7% | 0.018 |
| Percent Change in HDL-C | 18.4% | 14.0% | 0.067 |
Data from a 24-week randomized crossover study.
While both treatments led to an increase in high-density lipoprotein cholesterol (HDL-C), the difference was not statistically significant. However, pemafibrate showed a significantly greater increase in apolipoprotein A-I (Apo A-I), a major component of HDL.
Safety and Tolerability Profile
The safety profiles of pemafibrate and bezafibrate, particularly concerning liver and renal function, are a crucial consideration for clinicians and researchers.
Liver Function
In the comparative study, both pemafibrate and bezafibrate were associated with decreases in liver enzyme levels. Notably, pemafibrate demonstrated a more pronounced reduction in alanine aminotransferase (ALT) and gamma-glutamyltransferase (γ-GT) compared to bezafibrate.
| Safety Endpoint (Liver) | Pemafibrate | Bezafibrate | p-value |
| Percent Change in ALT | -21.9% | -10.6% | 0.048 |
| Percent Change in γ-GT | -43.5% | -33.1% | 0.025 |
Data from a 24-week randomized crossover study.
Renal Function
Regarding renal function, both drugs led to an increase in serum creatinine levels. However, the percentage increase was significantly lower with pemafibrate than with bezafibrate. Furthermore, the incidence of clinically significant creatinine elevation (≥0.5 mg/dL and/or 25% from baseline) was significantly higher in the bezafibrate group.
| Safety Endpoint (Renal) | Pemafibrate | Bezafibrate | p-value |
| Percent Change in Creatinine | 5.72% | 15.5% | <0.001 |
| Patients with Creatinine Elevation | 3/60 | 14/60 | 0.004 |
Data from a 24-week randomized crossover study.
The overall incidence of adverse events and serious adverse events did not differ significantly between the two treatment groups.
Experimental Protocols
The primary data for this comparison is derived from a randomized, open-label, crossover study.
-
Study Design: Patients with hypertriglyceridemia were randomly assigned to receive either pemafibrate (0.2 mg/day) or bezafibrate (400 mg/day) for 24 weeks. Following a washout period, patients were crossed over to the alternate treatment for another 24 weeks.
-
Patient Population: The study enrolled 60 patients with fasting triglyceride levels of ≥150 mg/dL.
-
Endpoints: The primary efficacy endpoint was the percent change from baseline in triglyceride levels. Secondary endpoints included percent changes in HDL-C and Apo A-I levels. Safety assessments included monitoring of adverse events and changes in laboratory parameters, including liver and renal function tests.
Mechanism of Action: PPARα Signaling Pathway
Both pemafibrate and bezafibrate exert their lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Pemafibrate is a selective PPARα modulator (SPPARMα), designed to have high selectivity and activity for PPARα. Bezafibrate is considered a pan-PPAR agonist, acting on PPARα, as well as PPARγ and PPARδ to a lesser extent.
Activation of PPARα leads to several downstream effects, including:
-
Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.
-
Increased hepatic fatty acid uptake and β-oxidation.
-
Decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Increased expression of genes involved in HDL formation, such as Apo A-I and Apo A-II.
The following diagram illustrates the generalized signaling pathway for PPARα agonists.
Caption: PPARα agonist signaling pathway in hepatocytes.
Conclusion
Based on the available clinical data, pemafibrate appears to offer superior efficacy in lowering triglyceride levels compared to bezafibrate. Furthermore, pemafibrate demonstrates a more favorable safety profile with regard to liver and renal function markers. These findings suggest that pemafibrate may represent a more targeted and potentially safer therapeutic option for the management of hypertriglyceridemia. As with any therapeutic intervention, treatment decisions should be individualized based on patient characteristics and a comprehensive risk-benefit assessment. The ongoing PROMINENT study is expected to provide further long-term data on the cardiovascular outcomes associated with pemafibrate treatment.
References
- 1. Efficacy and Safety of Pemafibrate Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Pemafibrate Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Pemafibrate Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pemafibrate-d4
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Pemafibrate-d4, a deuterated form of Pemafibrate. Adherence to these protocols is crucial for mitigating risks and complying with environmental regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Classification and Segregation
This compound should be classified and handled as a hazardous chemical waste. Due to its nature as a research chemical, specific waste codes may vary depending on the formulation and any contaminants. Therefore, it is essential to manage it in accordance with local, state, and federal regulations for hazardous materials.[1]
Key Principles:
-
Do not dispose of this compound in standard laboratory trash or down the drain.[1] Improper disposal can lead to environmental contamination and significant regulatory penalties.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[2] Store it separately from incompatible materials.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a designated and compatible hazardous waste container.[3]
-
The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[2]
-
If the original container is used, ensure it is in good condition.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Note any solvents or other chemicals that are mixed with the this compound waste.
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is well-ventilated.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
-
Arranging for Disposal:
-
Once the container is full or the accumulation time limit is approaching (as per institutional and regulatory guidelines), arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Waste will typically be transported to a licensed facility for disposal, often through high-temperature incineration.
-
Data on Disposal Parameters
Currently, there is no specific quantitative data available in the public domain regarding concentration limits or other numerical thresholds for the disposal of this compound. Disposal procedures are guided by the general principles of hazardous and pharmaceutical waste management.
| Parameter | Guideline | Source |
| EPA Waste Code | Not specifically listed; dependent on formulation and characteristics. | General EPA Regulations |
| Concentration Limits for Drain Disposal | Not permissible for drain disposal. | |
| Incineration Temperature | Determined by the licensed disposal facility, typically high temperature. | General Practice |
| Landfill | Not recommended for untreated chemical waste. |
Experimental Protocols for Neutralization
As of the current date, no specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes have been published in peer-reviewed literature or safety data sheets. The standard and recommended procedure is disposal via a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Pemafibrate-d4
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Pemafibrate. These properties are expected to be very similar for Pemafibrate-d4.
| Property | Value |
| CAS Number | 848259-27-8 (non-deuterated)[2] |
| Molecular Formula | C₂₈H₃₀N₂O₆[2] |
| Molecular Weight | 490.6 g/mol [2] |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| UV/Vis. | λmax: 251, 283 nm |
| Storage Temperature | -20°C |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 30 mg/ml) |
| Stability | ≥2 years at -20°C |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The usual precautionary measures for handling chemicals should be followed.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. | A face shield may be necessary for larger quantities or when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Due to the lack of specific testing, it is crucial to select gloves that are impermeable and resistant to the substance. Inspect gloves for integrity before each use and change them immediately if contaminated. |
| Body Protection | Laboratory coat. | To protect skin and clothing from dust and spills. Full-length pants and closed-toe shoes are also required. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If handling outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation. |
Operational Handling Plan
Safe handling of this compound requires careful attention to laboratory procedures to minimize exposure and prevent contamination of the compound.
Step-by-Step Handling Protocol
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder.
-
Assemble all necessary equipment and reagents before handling the compound.
-
To maintain isotopic purity, handle the compound under a dry, inert atmosphere such as nitrogen or argon, and use anhydrous, deuterated solvents for preparing solutions.
2. Donning PPE:
-
Put on a lab coat, followed by safety glasses or goggles.
-
If required, ensure a proper fit for a respirator.
-
Finally, put on chemical-resistant gloves.
3. Handling this compound:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Carefully weigh the required amount of the compound, avoiding the creation of dust.
-
When dissolving, add the solvent slowly to the solid to prevent splashing. Stock solutions can be made by dissolving the compound in a solvent of choice, which should be purged with an inert gas.
-
Keep containers tightly closed when not in use to prevent contamination from atmospheric moisture.
4. Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is critical to maintaining a safe laboratory and environment. Treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves) in a suitable, closed container.
-
The container must be made of a stable material and be well-sealed.
2. Labeling:
-
Label the hazardous waste container with a chemical waste tag as soon as accumulation begins.
3. Storage:
-
Store the waste container in a designated, well-ventilated area, segregated from incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste.
4. Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.
-
Arrange for waste pickup through your institution's hazardous waste collection program.
5. Empty Containers:
-
Containers that held the chemical should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, deface any chemical labels on the container before disposing of it as regular trash.
Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
